8-Hydroxyefavirenz
Description
Properties
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVOMPCQLMFEDT-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942769 | |
| Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205754-33-2 | |
| Record name | 8-Hydroxyefavirenz | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205754-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyefavirenz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205754332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYEFAVIRENZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8S49CKH6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of 8-Hydroxyefavirenz: A Key Metabolite in Efavirenz Disposition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2][3] The clinical efficacy and safety profile of efavirenz are significantly influenced by its pharmacokinetic properties, which are largely dictated by its metabolism. A critical step in understanding the disposition of efavirenz was the identification of its primary metabolites. This technical guide provides a comprehensive overview of the discovery of 8-hydroxyefavirenz, the principal metabolite of efavirenz, detailing the experimental methodologies, key enzymatic pathways, and quantitative data that elucidated its formation.
The Identification of this compound as the Major Metabolite
The clearance of efavirenz is predominantly mediated by hepatic metabolism.[4] Early in vivo and in vitro studies identified this compound as the major metabolic product.[5] In studies using human liver microsomes (HLMs), 8-hydroxylation was found to be the most significant metabolic pathway, accounting for approximately 77.5% of the overall efavirenz metabolism, with 7-hydroxylation being a minor pathway (around 22.5%).
The primary enzyme responsible for the conversion of efavirenz to this compound is Cytochrome P450 2B6 (CYP2B6). This discovery has been pivotal, as the highly polymorphic nature of the CYP2B6 gene explains a significant portion of the interindividual variability observed in efavirenz plasma concentrations and associated adverse effects. While CYP2B6 is the main catalyst, other P450 isoforms, including CYP2A6, CYP3A4, CYP3A5, and CYP1A2, have been shown to play minor roles in 8-hydroxylation.
The this compound metabolite itself can be further metabolized, primarily by CYP2B6, to a secondary metabolite, 8,14-dihydroxyefavirenz. The hydroxylated metabolites are subsequently conjugated, primarily with glucuronic acid, to facilitate their excretion in the urine, with this compound-glucuronide being the major form found.
Experimental Protocols
The identification and characterization of this compound formation involved a combination of in vitro and in vivo experimental models coupled with advanced analytical techniques.
In Vitro Metabolism Studies
1. Human Liver Microsomes (HLMs) Incubations:
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Objective: To determine the primary metabolic pathways of efavirenz in a system containing a full complement of hepatic P450 enzymes.
-
Methodology:
-
Incubation Mixture: Pooled HLMs (typically 0.25 mg/mL protein) are incubated at 37°C in a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Substrate: Efavirenz is added at various concentrations, often bracketing the known Kₘ values (e.g., a low concentration of 10 µM and a higher, saturating concentration).
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Cofactor: The reaction is initiated by adding an NADPH-regenerating system (containing components like β-NADP, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride) to support P450 enzyme activity.
-
Incubation Time: Incubations are typically short (e.g., 10 minutes) to ensure measurement of initial reaction velocities.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.
-
Sample Processing: Samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
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2. Expressed Recombinant P450 Enzymes:
-
Objective: To identify the specific P450 isoforms responsible for efavirenz hydroxylation.
-
Methodology:
-
Enzyme Source: Commercially available, individually expressed human P450 enzymes (e.g., recombinant CYP2B6, CYP2A6, CYP3A4) are used.
-
Incubation: Efavirenz is incubated with each specific P450 isoform (e.g., 13-26 pmol of P450) and cofactors under conditions similar to the HLM experiments.
-
Kinetic Analysis: To determine enzyme kinetics, a range of efavirenz concentrations (e.g., 1–150 µM) is incubated with a specific enzyme like CYP2B6 or CYP2A6 to determine Vₘₐₓ and Kₘ values.
-
In Vivo Pharmacokinetic Studies
-
Objective: To confirm the presence of this compound in humans following efavirenz administration and to characterize its pharmacokinetic profile.
-
Methodology:
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Study Population: Healthy volunteers or HIV-infected patients.
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Dosing: Subjects receive a single oral dose of efavirenz (e.g., 600 mg).
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Sample Collection: Serial blood samples are collected at various time points (e.g., from 0.5 to 72 hours post-dose) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Enzymatic Treatment: For analysis of total metabolite concentrations, plasma samples may be treated with β-glucuronidase to hydrolyze glucuronide conjugates back to the hydroxylated form.
-
Analytical Methods for Quantification
-
Objective: To separate, detect, and quantify efavirenz and its metabolites in biological matrices.
-
Methodology:
-
Sample Preparation: Liquid-liquid extraction (LLE) using a solvent like a hexane/ethyl acetate mixture or methyl-t-butyl ether is commonly employed to extract the analytes from the plasma or microsomal incubation supernatant.
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Chromatography: High-Performance Liquid Chromatography (HPLC) is used for separation. A reverse-phase C18 column is typical. The mobile phase is often a gradient mixture of an aqueous component with an acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.
-
Detection:
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UV Detection: Early methods used UV detection at a wavelength of approximately 250 nm.
-
Mass Spectrometry (MS/MS): The current gold standard is tandem mass spectrometry (LC-MS/MS), which provides superior sensitivity and selectivity for quantifying low concentrations of the drug and its metabolites.
-
-
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies that were instrumental in characterizing the formation of this compound.
Table 1: Enzyme Kinetic Parameters for Efavirenz Hydroxylation by Recombinant P450s
| P450 Isoform | Metabolic Reaction | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol P450) | Intrinsic Clearance (CLᵢₙₜ, µL/min/pmol P450) |
| CYP2B6 | 8-hydroxylation | 6.8 - 14 | 12.3 - 25 | 1.8 - 1.9 |
| CYP2A6 | 8-hydroxylation | 10.9 | 3.9 | 0.4 |
| CYP2A6 | 7-hydroxylation | 11.2 | 6.8 | 0.6 |
(Data compiled from multiple sources, values are approximate ranges. Kₘ: Michaelis-Menten constant; Vₘₐₓ: Maximum reaction velocity; CLᵢₙₜ: Intrinsic clearance, calculated as Vₘₐₓ/Kₘ)
Table 2: Formation Rates and Relative Contribution of Efavirenz Hydroxylation in Human Liver Microsomes
| Parameter | 7-hydroxyefavirenz | This compound |
| Formation Rate Range (pmol/min/mg protein) | 3.2 – 32.2 | 13.7 – 419.2 |
| Average Formation Rate (pmol/min/mg protein) | 16.9 | 122.1 |
| Relative Contribution to Overall Metabolism | ~22.5% | ~77.5% |
(Data from incubations with 10 µM efavirenz in a panel of HLMs, demonstrating high variability, particularly for the 8-hydroxylation pathway.)
Visualizations: Pathways and Workflows
The following diagrams illustrate the core metabolic pathway and a typical experimental workflow for its discovery.
Caption: Metabolic pathway of efavirenz to its primary and secondary metabolites.
Caption: Experimental workflow for in vitro metabolism studies using HLMs.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efavirenz: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of 8-Hydroxyefavirenz: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyefavirenz is the principal active metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The formation of this compound is primarily catalyzed by the cytochrome P450 enzyme CYP2B6.[1][2] Given its significance in the metabolic pathway of efavirenz and its potential for neurotoxicity, a well-characterized analytical standard of this compound is crucial for a variety of research and drug development applications. These include pharmacokinetic and pharmacodynamic (PK/PD) studies, drug-drug interaction assays, and the development of quantitative analytical methods for therapeutic drug monitoring.
This technical guide provides a comprehensive overview of the synthesis and characterization of the this compound standard. It includes a proposed synthetic workflow, detailed experimental protocols for characterization, and a summary of key quantitative data.
Synthesis of this compound Standard
While this compound is commercially available as a certified reference standard, a detailed, publicly available protocol for its chemical synthesis is not prevalent in the scientific literature. However, a plausible synthetic strategy can be devised based on established organic chemistry principles and published methods for the synthesis of analogous hydroxylated benzoxazinones.
A potential synthetic route could commence with a precursor already bearing a hydroxyl group or involve the introduction of this functionality at a later stage. The following diagram illustrates a conceptual workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
For research and regulatory purposes, it is highly recommended to procure a certified this compound reference standard from a reputable supplier. Such standards are typically accompanied by a comprehensive Certificate of Analysis detailing their identity, purity, and the analytical methods used for their characterization.
Characterization of this compound Standard
The definitive identification and characterization of an this compound standard involve a combination of spectroscopic and chromatographic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 205754-33-2 | [3][4][5] |
| Molecular Formula | C₁₄H₉ClF₃NO₃ | |
| Molecular Weight | 331.67 g/mol | |
| Melting Point | 171-172 °C | |
| Appearance | Solid | |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
A common technique for assessing the purity of the this compound standard and for its quantification in biological matrices is reverse-phase HPLC.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: A C18 column is typically used for the separation of efavirenz and its metabolites.
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution.
-
Detection: UV detection at a wavelength of approximately 250 nm.
-
Sample Preparation: The this compound standard is dissolved in a suitable solvent, such as methanol or the mobile phase, to a known concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring the transition from a precursor ion to a specific product ion.
-
Sample Preparation: Similar to HPLC, the standard is dissolved in an appropriate solvent. For analysis in biological matrices, a sample extraction step (e.g., protein precipitation or liquid-liquid extraction) is required.
The following diagram outlines a general workflow for the analytical characterization of an this compound standard.
Caption: Workflow for the analytical characterization of this compound.
Mass Spectrometry Data
The mass spectral data is critical for the unambiguous identification of this compound. The table below summarizes the key mass-to-charge ratios (m/z) for the precursor and product ions.
| Ion Type | m/z | Reference |
| Precursor Ion [M-H]⁻ | 330.0 | |
| Precursor Ion [M+H]⁺ | 332.0 | |
| Product Ions (from [M-H]⁻) | 258 |
Metabolic Pathway of Efavirenz to this compound
The primary metabolic pathway of efavirenz in humans is hydroxylation at the 8-position of the aromatic ring to form this compound. This reaction is predominantly mediated by the cytochrome P450 enzyme CYP2B6. Other CYP isoforms, such as CYP2A6, CYP3A4, and CYP1A2, may play minor roles in this biotransformation. The resulting this compound is essentially inactive against HIV-1 and is further metabolized, primarily through glucuronidation, before excretion.
The following diagram illustrates the metabolic conversion of efavirenz to this compound.
Caption: Metabolic conversion of efavirenz to this compound.
Quantitative Data on Metabolic Formation
In vitro studies using human liver microsomes (HLMs) have provided quantitative data on the formation of this compound.
| Parameter | Value | Reference |
| Contribution to overall efavirenz metabolism in HLMs | ~77.5% | |
| Formation rate in HLMs (pmol/min/mg protein) | 122.1 ± 103.6 (range: 13.7–419.2) | |
| Primary catalyzing enzyme | CYP2B6 |
Conclusion
The availability of a well-characterized this compound standard is indispensable for advancing our understanding of efavirenz metabolism, its clinical pharmacology, and for the development of robust analytical methods. While a detailed chemical synthesis protocol is not widely published, a plausible synthetic route can be conceptualized from established chemical principles. For practical applications, the use of commercially available, certified reference standards is the most reliable approach. The characterization of this standard relies on a suite of analytical techniques, with LC-MS/MS being particularly powerful for its sensitive and specific detection. The metabolic pathway leading to this compound is well-established, with CYP2B6 playing a central role. The quantitative data from in vitro metabolic studies underscore the importance of this pathway in the overall disposition of efavirenz.
References
- 1. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2B6 and Efavirenz-containing Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 8-Hydroxy Efavirenz - CAS - 205754-33-2 | Axios Research [axios-research.com]
An In-Depth Technical Guide on the CYP2B6-Mediated Formation of 8-Hydroxyefavirenz
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efavirenz, a non-nucleoside reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV-1. Its metabolism is primarily mediated by the polymorphic cytochrome P450 2B6 (CYP2B6) enzyme, leading to the formation of 8-hydroxyefavirenz. This major metabolic pathway is a critical determinant of efavirenz plasma concentrations, which in turn influences both therapeutic efficacy and the risk of adverse effects. Genetic variations in the CYP2B6 gene can lead to significant inter-individual differences in metabolic activity, underscoring the importance of understanding this process in drug development and personalized medicine. This technical guide provides a comprehensive overview of the CYP2B6-mediated formation of this compound, including quantitative kinetic data for various CYP2B6 allozymes, detailed experimental protocols for in vitro assessment, and analytical methodologies for metabolite quantification.
The Metabolic Pathway of Efavirenz
Efavirenz undergoes extensive metabolism in the liver, with the 8-hydroxylation being the predominant pathway.[1][2][3] This reaction is almost exclusively catalyzed by CYP2B6. The resulting metabolite, this compound, is subsequently glucuronidated and excreted.[2] While other minor metabolic pathways exist, such as 7-hydroxylation primarily mediated by CYP2A6, the 8-hydroxylation route is the most significant for efavirenz clearance.[1]
References
- 1. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
The Pharmacological and Toxicological Profile of 8-Hydroxyefavirenz: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyefavirenz (8-OH-EFV) is the major oxidative metabolite of efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] While efavirenz itself has a well-characterized pharmacological profile, emerging evidence highlights the significant and distinct toxicological properties of its primary metabolite, this compound. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological and toxicological profile of this compound, with a focus on its metabolism, neurotoxicity, and hepatotoxicity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and infectious diseases.
Pharmacology
Metabolism and Pharmacokinetics
Efavirenz is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2B6 being the principal enzyme responsible for its conversion to this compound.[3][4][5] Other CYP isoforms, including CYP2A6, CYP3A4, and CYP1A2, play minor roles in this metabolic pathway. The formation of this compound is the major clearance mechanism for efavirenz. Subsequently, this compound can undergo further metabolism, including glucuronidation, to facilitate its excretion.
Genetic polymorphisms in the CYP2B6 gene can significantly impact the metabolism of efavirenz, leading to inter-individual variability in plasma concentrations of both the parent drug and its 8-hydroxy metabolite. Individuals with certain CYP2B6 genotypes may be "extensive metabolizers," resulting in higher concentrations of this compound, which may increase their susceptibility to its toxic effects.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Matrix | Reference |
| Formation Rate in Human Liver Microsomes | Varies significantly | Human | Liver Microsomes | |
| CSF Concentration (Median) | 10.2 nM | Human | CSF |
Toxicology
The toxicological profile of this compound is of significant concern, with evidence pointing to its potent neurotoxic and hepatotoxic effects, often exceeding those of the parent compound, efavirenz.
Neurotoxicity
This compound has been identified as a potent neurotoxin, exhibiting greater toxicity to neurons than efavirenz itself. Studies have demonstrated that this compound can induce neuronal damage, including dendritic spine loss, at concentrations found in the cerebrospinal fluid (CSF) of patients treated with efavirenz.
The primary mechanism underlying the neurotoxicity of this compound involves the dysregulation of neuronal calcium homeostasis. It evokes a rapid influx of calcium into neurons, primarily mediated by L-type voltage-operated calcium channels (VOCCs). This influx of calcium can trigger a cascade of downstream events leading to neuronal injury and apoptosis.
Table 2: Neurotoxicity of this compound
| Effect | Concentration | Cell Type | Reference |
| Dendritic Spine Damage | 10 nM | Primary Neurons | |
| Neuronal Apoptosis | ≥ 0.1 µM | Primary Neurons |
Hepatotoxicity
In addition to its neurotoxic effects, this compound has been shown to be a more potent inducer of hepatocyte death than efavirenz. The mechanism of hepatotoxicity involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This activation leads to an increase in the expression of the pro-apoptotic protein BimEL, ultimately resulting in caspase-3 activation, the formation of reactive oxygen species (ROS), and hepatocyte apoptosis.
Table 3: Hepatotoxicity of this compound
| Effect | Cell Type | Key Mediators | Reference |
| Cell Death | Primary Human Hepatocytes | JNK, BimEL, Caspase-3, ROS |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacological and toxicological profile of this compound.
Quantification of this compound in Biological Matrices
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and selective LC-MS/MS method is typically employed for the quantification of this compound in plasma and CSF.
-
Sample Preparation: Protein precipitation of plasma or CSF samples is a common extraction method.
-
Chromatography: Reversed-phase chromatography using a C18 column is used to separate this compound from other matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detection.
In Vitro Neurotoxicity Assays
1. Primary Neuron Culture and Toxicity Assessment
-
Cell Culture: Primary neurons are isolated from embryonic or neonatal rodent brains (e.g., cortex or hippocampus) and cultured in a suitable medium.
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Treatment: Cultured neurons are exposed to varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Toxicity Assessment: Neuronal viability and apoptosis can be assessed using various methods, including:
-
Nuclear Staining: Dyes like Hoechst 33342 are used to visualize nuclear morphology and identify apoptotic nuclei.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.
-
2. Dendritic Spine Analysis
-
Immunocytochemistry: Neurons are fixed and stained with antibodies against dendritic markers (e.g., MAP2) to visualize dendrites and spines.
-
Imaging: High-resolution images of dendrites are acquired using confocal microscopy.
-
Quantification: The number and density of dendritic spines are quantified using image analysis software.
3. Calcium Imaging
-
Calcium Indicators: Neurons are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging: Changes in intracellular calcium concentration in response to this compound application are monitored in real-time using fluorescence microscopy.
In Vitro Hepatotoxicity Assays
-
Primary Hepatocyte Culture: Primary human hepatocytes are the gold standard for in vitro hepatotoxicity studies.
-
Treatment: Hepatocytes are treated with different concentrations of this compound.
-
Toxicity Assessment:
-
Cell Viability Assays: MTT or similar assays are used to measure cell viability.
-
Caspase Activity Assays: Caspase-3 activity is measured to assess apoptosis.
-
Reactive Oxygen Species (ROS) Detection: Fluorescent probes are used to measure the intracellular production of ROS.
-
Western Blotting: To analyze the activation of signaling proteins like JNK and the expression of pro-apoptotic proteins like BimEL.
-
In Vitro Metabolism Assays
-
Human Liver Microsomes (HLMs): HLMs are incubated with efavirenz in the presence of NADPH to assess the formation of this compound.
-
Recombinant CYP Enzymes: Specific recombinant CYP enzymes (e.g., CYP2B6) are used to confirm their role in this compound formation.
-
Analysis: The formation of this compound is quantified by LC-MS/MS.
Signaling Pathways and Experimental Workflows
Diagrams
Conclusion
This compound, the primary metabolite of efavirenz, exhibits a distinct and potent toxicological profile characterized by significant neurotoxicity and hepatotoxicity. Its formation is primarily mediated by CYP2B6, and genetic variations in this enzyme can influence an individual's susceptibility to these toxic effects. The neurotoxicity of this compound is driven by the dysregulation of calcium homeostasis through the activation of L-type voltage-operated calcium channels, while its hepatotoxicity is mediated by the JNK signaling pathway.
This in-depth technical guide provides a comprehensive summary of the current understanding of the pharmacological and toxicological properties of this compound. The detailed experimental protocols and summary tables are intended to be a valuable resource for researchers and drug development professionals. Further investigation into the clinical implications of this compound toxicity is warranted to optimize the safe and effective use of efavirenz-containing antiretroviral therapies.
References
- 1. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Dendritic Spine Injury Induced by the 8-Hydroxy Metabolite of Efavirenz - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of JNK2 in toxic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
The Neurotoxic Cascade of 8-Hydroxyefavirenz in Neuronal Cells: A Technical Whitepaper
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neurotoxicity of 8-hydroxyefavirenz (8-OH-EFV), the primary metabolite of the antiretroviral drug efavirenz (EFV). Intended for researchers, scientists, and drug development professionals, this document synthesizes current findings on the compound's action in neuronal cells, presents quantitative data in a structured format, details key experimental methodologies, and provides visual representations of the implicated signaling pathways and workflows.
Executive Summary
Efavirenz has been a cornerstone of combination antiretroviral therapy (cART), but its use is often associated with central nervous system (CNS) adverse effects. Emerging evidence strongly indicates that its major metabolite, this compound, is a potent neurotoxin, exhibiting a toxicity profile significantly greater than the parent compound.[1][2][3][4][5] The primary mechanism of 8-OH-EFV's neurotoxicity involves the dysregulation of neuronal calcium homeostasis, leading to a cascade of detrimental downstream effects including mitochondrial dysfunction, dendritic spine injury, and ultimately, apoptosis. Understanding these mechanisms is critical for the development of safer antiretroviral therapies and for managing the neurological complications in HIV-infected individuals.
Core Mechanism of Action: A Multi-faceted Assault on Neuronal Integrity
The neurotoxicity of 8-OH-EFV is not mediated by a single event but rather a cascade of interconnected cellular and molecular disruptions. The principal upstream event appears to be the disruption of calcium signaling, which then triggers mitochondrial and structural damage.
Dysregulation of Neuronal Calcium Homeostasis
This compound has been shown to evoke a significant influx of calcium into neurons. This effect is primarily mediated by the activation of L-type voltage-operated calcium channels (VOCCs). The blockade of these channels has been demonstrated to protect dendritic spines from 8-OH-EFV-induced damage, underscoring the critical role of calcium influx in initiating the neurotoxic cascade. In contrast to its metabolite, the parent drug efavirenz and the 7-hydroxyefavirenz metabolite do not appear to induce calcium influx, suggesting a distinct and more potent mechanism of action for 8-OH-EFV.
Mitochondrial Dysfunction and Oxidative Stress
The excessive intracellular calcium is taken up by mitochondria, leading to mitochondrial stress and dysfunction. This is characterized by:
-
Altered Mitochondrial Respiration: Both efavirenz and this compound have been shown to impair mitochondrial oxygen consumption at higher concentrations.
-
Increased Production of Reactive Oxygen Species (ROS): Mitochondrial damage leads to the generation of ROS, contributing to oxidative stress within the neuron.
-
Reduced ATP Levels: The disruption of mitochondrial function results in a decrease in ATP production, compromising cellular energy metabolism.
Dendritic Spine Injury and Apoptosis
The culmination of calcium dysregulation, mitochondrial dysfunction, and oxidative stress is significant damage to neuronal structures, particularly dendritic spines. 8-OH-EFV induces a considerable loss of dendritic spines at concentrations as low as 10 nM. This structural damage impairs synaptic communication and is a likely contributor to the cognitive deficits observed in some patients treated with efavirenz. At higher concentrations (in the micromolar range), 8-OH-EFV triggers the apoptotic cascade, leading to programmed cell death.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the neurotoxic effects of this compound.
| Parameter | This compound (8-OH-EFV) | Efavirenz (EFV) | 7-Hydroxyefavirenz (7-OH-EFV) | Reference |
| Minimal Toxic Dose (Apoptosis) | 0.01 µM (10 nM) | 0.1 µM (100 nM) | 0.1 µM (100 nM) | |
| Dendritic Spine Damage | Significant damage at 10 nM | Significant damage at 100 nM | Significant damage at 100 nM | |
| Calcium Influx | Evokes Ca2+ influx | No effect on Ca2+ influx | No effect on Ca2+ influx | |
| Relative Toxicity | At least 10 times more toxic than EFV | - | - |
| Parameter | Concentration | Effect | Cell Type | Reference |
| 8-OH-EFV | 10 µM | Stimulation of glycolytic flux | Primary rat astrocytes | |
| 8-OH-EFV | 60 µM | Lowered mitochondrial O2 consumption | Primary rat astrocytes | |
| EFV | 10 µM | No effect on mitochondrial respiration | Primary rat astrocytes | |
| EFV | 60 µM | Lowered mitochondrial O2 consumption | Primary rat astrocytes |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involved in 8-OH-EFV neurotoxicity and the experimental approaches used to study them, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound Neurotoxicity
Caption: Metabolic activation of Efavirenz and subsequent neurotoxic cascade in neuronal cells.
Experimental Workflow for Assessing 8-OH-EFV Neurotoxicity
Caption: A generalized workflow for the in vitro assessment of this compound neurotoxicity.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on 8-OH-EFV neurotoxicity. These should be adapted based on specific laboratory conditions and equipment.
Primary Rat Hippocampal Neuron Culture
-
Objective: To establish a primary neuronal culture for neurotoxicity studies.
-
Methodology:
-
Dissect hippocampi from embryonic day 18 (E18) rat pups in a sterile environment.
-
Transfer the tissue into a dissociation medium containing papain and DNase I and incubate at 37°C for 10-20 minutes.
-
Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in a serum-free neuronal culture medium supplemented with B-27 and GlutaMAX.
-
Plate the cells onto poly-D-lysine-coated culture plates or coverslips at a desired density.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2, changing half of the medium every 3-4 days. Cultures are typically used for experiments after 7-14 days in vitro.
-
Neuronal Calcium Flux Assay
-
Objective: To measure changes in intracellular calcium concentration following exposure to 8-OH-EFV.
-
Methodology:
-
Load the primary neuronal cultures with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a dye-containing buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and replace with a physiological saline solution.
-
Mount the culture dish on an inverted fluorescence microscope equipped with a ratiometric imaging system or a plate reader with kinetic fluorescence capabilities.
-
Establish a baseline fluorescence reading.
-
Apply 8-OH-EFV (and control compounds, such as vehicle and VOCC inhibitors like nifedipine) to the cells and record the changes in fluorescence intensity over time.
-
Analyze the data to determine the magnitude and kinetics of the calcium response.
-
Dendritic Spine Density and Morphology Analysis
-
Objective: To quantify the effects of 8-OH-EFV on dendritic spine structure.
-
Methodology:
-
Treat primary neuronal cultures with 8-OH-EFV at various concentrations for a specified duration (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain for F-actin using a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to visualize dendritic spines.
-
Acquire high-resolution images of dendrites using a confocal or high-resolution fluorescence microscope.
-
Quantify dendritic spine density (number of spines per unit length of dendrite) and morphology using image analysis software (e.g., ImageJ with the NeuronJ plugin or Imaris).
-
Mitochondrial Membrane Potential Assay
-
Objective: To assess changes in mitochondrial membrane potential as an indicator of mitochondrial dysfunction.
-
Methodology:
-
Treat primary neuronal cultures with 8-OH-EFV.
-
Incubate the cells with a potentiometric fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. TMRE accumulates in active mitochondria with an intact membrane potential.
-
Wash the cells and measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
A decrease in TMRE fluorescence indicates mitochondrial depolarization. Use a mitochondrial uncoupler like FCCP as a positive control.
-
Apoptosis Assay (Hoechst Staining)
-
Objective: To identify and quantify apoptotic neurons.
-
Methodology:
-
Treat primary neuronal cultures with 8-OH-EFV for 24 hours.
-
Incubate the cells with Hoechst 33342, a cell-permeant DNA stain.
-
Fix the cells with 4% paraformaldehyde.
-
Visualize the nuclear morphology using a fluorescence microscope.
-
Apoptotic cells are identified by their condensed, fragmented, and brightly stained nuclei.
-
Quantify the percentage of apoptotic cells by counting the number of apoptotic nuclei relative to the total number of nuclei in multiple fields of view.
-
Conclusion and Future Directions
The evidence overwhelmingly points to this compound as a significant contributor to the CNS side effects associated with efavirenz therapy. Its ability to disrupt calcium homeostasis, induce mitochondrial dysfunction, and cause structural damage to neurons at clinically relevant concentrations highlights the importance of considering metabolite toxicity in drug development and clinical practice. Future research should focus on developing strategies to mitigate this neurotoxicity, such as the development of efavirenz analogues that do not produce 8-OH-EFV or the co-administration of neuroprotective agents. Furthermore, a deeper understanding of the interplay between 8-OH-EFV and other cellular stress pathways, such as endoplasmic reticulum stress and autophagy, in neurons is warranted.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Dendritic spine injury induced by the 8-hydroxy metabolite of Efavirenz - pdf attached [natap.org]
- 3. mdpi.com [mdpi.com]
- 4. Live-cell assay for detection of apoptosis by dual-laser flow cytometry using Hoechst 33342 and 7-amino-actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of the density and morphology of dendritic spines and synaptic protein distribution using Thy1-YFP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
secondary metabolism of 8-Hydroxyefavirenz to 8,14-dihydroxyefavirenz
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the secondary metabolism of 8-hydroxyefavirenz (8-OH-EFV) to 8,14-dihydroxyefavirenz (8,14-diOH-EFV). Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of HIV-1 infection. Understanding its metabolic pathways is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This document details the enzymatic processes, available kinetic data, and relevant experimental protocols for studying this specific metabolic conversion.
Introduction to Efavirenz Metabolism
Efavirenz undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. The major initial metabolic pathway is the hydroxylation of efavirenz at the 8-position to form this compound. This primary metabolite is then subject to further, or secondary, metabolism. One of the key secondary metabolic reactions is the hydroxylation of this compound to form 8,14-dihydroxyefavirenz.
The Metabolic Pathway: From Efavirenz to 8,14-Dihydroxyefavirenz
The metabolic cascade from efavirenz to 8,14-dihydroxyefavirenz involves two main oxidative steps, both predominantly catalyzed by the same enzyme.
Primary Metabolism: Efavirenz to this compound
The conversion of efavirenz to this compound is the principal clearance mechanism for the parent drug.
-
Primary Enzyme: Cytochrome P450 2B6 (CYP2B6) is the major enzyme responsible for the 8-hydroxylation of efavirenz.[1]
-
Minor Contributing Enzymes: Other CYP isoforms, including CYP2A6, CYP3A4, CYP3A5, and CYP1A2, have been shown to play a minor role in this metabolic step.[1]
Secondary Metabolism: this compound to 8,14-Dihydroxyefavirenz
The subsequent conversion of the primary metabolite, this compound, to 8,14-dihydroxyefavirenz is also primarily mediated by CYP2B6.[1][2] This secondary metabolite has been identified in human plasma and urine, typically as a glucuronide or sulfate conjugate.[3]
Interestingly, there are some conflicting in vitro findings. One study reported that 8,14-dihydroxyefavirenz was not detected when this compound was used as a substrate in human liver microsomes (HLMs), leading to the suggestion that in vivo, this secondary metabolite might be formed from the glucuronide or sulfate conjugate of this compound through 14-hydroxylation. However, another study demonstrated that at low concentrations of S-efavirenz, the formation of 8,14-dihydroxyefavirenz was predominant, indicating a facile secondary metabolism of this compound that is inhibited at higher substrate concentrations.
The following diagram illustrates the core metabolic pathway:
Quantitative Data and Enzyme Kinetics
While comprehensive kinetic parameters for the conversion of this compound to 8,14-dihydroxyefavirenz are not extensively documented, some key data have been reported. The reaction is noted to exhibit substrate inhibition kinetics.
| Parameter | Value | Enzyme Source | Notes |
| Substrate Inhibition Constant (Ki) | ~94 µM | Human Liver Microsomes (HLMs) | The formation of 8,14-dihydroxyefavirenz is inhibited at higher concentrations of this compound. |
| Substrate Inhibition Constant (Ki) | ~234 µM | Recombinant CYP2B6 | The formation of 8,14-dihydroxyefavirenz is inhibited at higher concentrations of this compound. |
| Qualitative Observation | Predominant at low substrate concentrations | Recombinant CYP2B6 | At low concentrations of S-efavirenz (0.25–1.25 µM), the formation of 8,14-dihydroxyefavirenz represented 70%–100% of total substrate metabolism. |
Experimental Protocols
The study of efavirenz's secondary metabolism typically involves in vitro experiments using human liver microsomes or recombinant CYP enzymes, followed by sensitive analytical techniques to quantify the metabolites.
In Vitro Incubation for Metabolism Studies
This protocol outlines a general procedure for assessing the metabolism of this compound in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Recombinant human CYP2B6 (for specific enzyme studies)
-
Incubator/water bath (37°C)
-
Quenching solution (e.g., cold acetonitrile or methanol)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation:
-
Thaw cryopreserved HLMs on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation Mixture:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (typically to a final protein concentration of 0.1-0.5 mg/mL), and the this compound stock solution to achieve the desired final substrate concentration.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes) with gentle agitation. Time-course experiments are recommended to ensure initial rate conditions.
-
-
Reaction Termination:
-
Stop the reaction by adding a 2-3 fold volume of cold quenching solution (e.g., acetonitrile). This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or vial for analysis.
-
-
Controls:
-
Negative Control (No NADPH): Replace the NADPH regenerating system with buffer to ensure the reaction is NADPH-dependent.
-
Time-Zero Control: Add the quenching solution before adding the NADPH regenerating system to account for any non-enzymatic degradation or background.
-
Positive Control: Use a known substrate for CYP2B6 (e.g., bupropion) to confirm enzymatic activity.
-
Analytical Method: HPLC-MS/MS for Metabolite Quantification
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound and 8,14-dihydroxyefavirenz.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A gradient program to separate the analytes from the matrix components.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often used for efavirenz and its hydroxylated metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions (illustrative):
-
This compound: m/z 330.0 -> [fragment ion]
-
8,14-dihydroxyefavirenz: m/z 346.0 -> [fragment ion]
-
Internal Standard (e.g., a stable isotope-labeled analog)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for each analyte.
Sample Analysis:
-
Inject the supernatant from the in vitro incubation onto the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify the concentration of 8,14-dihydroxyefavirenz by comparing its peak area to that of a standard curve prepared with known concentrations of the metabolite.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the secondary metabolism of this compound.
Conclusion
The secondary metabolism of this compound to 8,14-dihydroxyefavirenz is a key step in the overall metabolic clearance of efavirenz, predominantly catalyzed by CYP2B6. The kinetics of this reaction are complex and appear to be influenced by substrate concentration, exhibiting substrate inhibition. For researchers and professionals in drug development, a thorough understanding of this pathway, supported by robust in vitro experimental data, is essential for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of efavirenz-containing antiretroviral therapies. The protocols and data presented in this guide provide a solid foundation for further investigation into this important metabolic process.
References
- 1. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
glucuronidation of 8-Hydroxyefavirenz by UGT enzymes
An In-Depth Technical Guide to the Glucuronidation of 8-Hydroxyefavirenz by UGT Enzymes
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for HIV-1 infection. The clinical efficacy and safety profile of efavirenz are significantly influenced by its metabolic fate, which exhibits considerable inter-individual variability. The primary metabolic pathway involves Phase I oxidation by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation, predominantly glucuronidation, by UDP-glucuronosyltransferase (UGT) enzymes. The major oxidative metabolite, this compound (8-OH-EFV), is pharmacologically inactive but its subsequent clearance via glucuronidation is a critical step in the drug's elimination.[1][2][3] This guide provides a detailed technical overview of the UGT-mediated glucuronidation of this compound, summarizing the involved enzymes, relevant kinetic data, and standard experimental protocols for its investigation.
Phase I Metabolism: Formation of this compound
Efavirenz is extensively metabolized in the liver, primarily by the CYP2B6 enzyme, to form this compound.[2][4] This 8-hydroxylation step is the principal route of efavirenz clearance. Other minor oxidative pathways exist, including the formation of 7-hydroxyefavirenz by CYP2A6. These hydroxylated metabolites are then substrates for Phase II conjugation reactions. After formation, 8-OH-EFV and other hydroxylated metabolites are efficiently conjugated with glucuronic acid, with 8-hydroxy-EFV-glucuronide being the major metabolite found in urine.
UGT Enzymes in this compound Glucuronidation
The conjugation of this compound with glucuronic acid is a critical detoxification step facilitated by multiple UGT isoforms. Unlike the direct N-glucuronidation of the parent efavirenz, which is specifically catalyzed by UGT2B7, the glucuronidation of its hydroxylated metabolites involves a broader range of enzymes.
Studies using recombinant human UGTs have shown that isoforms from both the UGT1A and UGT2B subfamilies are capable of catalyzing the glucuronidation of efavirenz's hydroxy metabolites. The specific isoforms identified include UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. While it is established that a wide array of UGTs can perform this reaction, the precise relative contribution of each isoform to the overall in vivo clearance of this compound has not been definitively quantified and remains an area of ongoing research.
Data on UGT Isoform Involvement
The following table summarizes the UGT isoforms implicated in the metabolism of efavirenz and its hydroxylated metabolites. It is important to note the distinction between direct glucuronidation of the parent drug and the glucuronidation of its metabolites.
| Substrate | Reaction | Implicated UGT Isoforms | Key Findings | Citations |
| Efavirenz (Parent Drug) | Efavirenz-N-Glucuronide Formation | UGT2B7 | UGT2B7 is the sole or primary enzyme responsible for the direct conjugation of efavirenz. | |
| This compound | 8-OH-Efavirenz Glucuronide Formation | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7 | Almost all tested UGT isoforms show some catalytic activity, but their relative contributions are not well established. | |
| 7-Hydroxyefavirenz | 7-OH-Efavirenz Glucuronide Formation | Multiple UGTs (similar to 8-OH-EFV) | Broad UGT involvement is observed. | |
| 8,14-dihydroxyefavirenz | Glucuronide Formation | Multiple UGTs (similar to 8-OH-EFV) | Broad UGT involvement is observed. |
Quantitative Kinetic Data
While extensive research has characterized the kinetics of direct efavirenz glucuronidation, specific kinetic parameters (Km, Vmax) for the glucuronidation of This compound by individual UGT isoforms are not well-documented in the reviewed literature. The data available primarily focuses on the parent compound.
| Enzyme Source | Substrate | Apparent Km (μM) | Notes | Citations |
| Recombinant UGT2B7 | Efavirenz | 21 | Demonstrates high affinity of UGT2B7 for the parent drug. | |
| Human Liver Microsomes (HLM) | Efavirenz | 24 | The Km value in HLM is similar to that of recombinant UGT2B7, confirming its major role. |
This data for the parent drug underscores the importance of UGT2B7 in overall efavirenz metabolism but highlights the need for further studies to quantify the kinetics for the 8-hydroxy metabolite specifically.
Experimental Protocols for UGT Kinetic Analysis
Investigating the kinetics of this compound glucuronidation typically involves in vitro assays using human liver microsomes (HLM) or recombinant UGT enzymes. Regulatory agencies often require UGT reaction phenotyping if glucuronidation represents ≥25% of a drug's total metabolism.
Detailed Methodology
1. Reagents and Materials:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or recombinant human UGT isoforms (e.g., expressed in baculovirus-infected insect cells).
-
Substrate: this compound, dissolved in a suitable solvent like methanol or DMSO.
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Buffer: Tris-HCl or phosphate buffer (typically pH 7.4).
-
Activating Agent: Alamethicin (a pore-forming peptide to disrupt microsomal membrane latency).
-
Cofactors/Salts: Magnesium chloride (MgCl2).
-
Termination Solution: Acetonitrile (cold), often containing an internal standard.
2. Incubation Procedure:
-
A typical incubation mixture (total volume ~100-200 µL) is prepared in microcentrifuge tubes.
-
The mixture contains buffer, MgCl2, the enzyme source (e.g., 0.1-0.5 mg/mL HLM protein), and alamethicin.
-
The tubes are pre-incubated at 37°C for 5-10 minutes to activate the enzymes.
-
The reaction is initiated by adding a range of concentrations of the substrate (this compound) followed immediately by the addition of the cofactor, UDPGA (typically 2-5 mM).
-
Incubations are carried out at 37°C in a shaking water bath for a predetermined time (e.g., 5-60 minutes), ensuring the reaction is within the linear range for product formation.
3. Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding a volume (e.g., 100 µL) of cold acetonitrile. This precipitates the microsomal proteins.
-
An internal standard may be included in the termination solution for accurate quantification.
-
Samples are vortexed and then centrifuged at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the protein.
4. Analytical Method:
-
The resulting supernatant is transferred to HPLC vials for analysis.
-
The formation of this compound glucuronide is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This provides the high sensitivity and specificity required to measure the metabolite in a complex biological matrix.
5. Data Analysis:
-
The rate of metabolite formation (e.g., pmol/min/mg protein) is plotted against the substrate concentration.
-
Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software.
Logical Relationship of UGT Contributions
The metabolism of this compound to its glucuronide conjugate is not dependent on a single enzyme but rather on the collective action of several UGT isoforms. This relationship demonstrates a redundancy in the metabolic pathway, which can be significant in the context of drug-drug interactions or genetic polymorphisms in specific UGT enzymes. An individual with reduced function in one UGT isoform may compensate through the activity of others.
Conclusion and Future Directions
The glucuronidation of this compound is a crucial step in the elimination of efavirenz, mediated by a consortium of UGT enzymes from the UGT1A and UGT2B families. While UGT2B7 is the primary catalyst for the direct N-glucuronidation of the parent drug, the clearance of the major 8-hydroxy metabolite is handled by a broader, more redundant set of enzymes. This complexity underscores the resilience of this metabolic pathway.
For drug development professionals and researchers, a key takeaway is the low likelihood that inhibition or genetic polymorphism of a single UGT isoform (other than potentially UGT2B7's role with the parent drug) would dramatically alter the clearance of this compound. However, a significant data gap remains concerning the specific kinetic parameters (Km and Vmax) for this compound with each contributing UGT isoform. Future research should focus on performing detailed kinetic analyses with a panel of recombinant UGTs to precisely quantify the affinity and catalytic efficiency of each enzyme. This would allow for the development of more accurate physiologically based pharmacokinetic (PBPK) models to predict efavirenz disposition and its variability in diverse patient populations.
References
Methodological & Application
Application Note: Quantification of 8-Hydroxyefavirenz in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 8-hydroxyefavirenz, the primary metabolite of the antiretroviral drug efavirenz, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies, providing high accuracy and precision over a clinically relevant concentration range.
Metabolic Pathway of Efavirenz
Efavirenz (EFV) is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to its major oxidative metabolite, this compound (8-OH-EFV).[1][2][3] This metabolite can be further oxidized to 8,14-dihydroxyefavirenz, also by CYP2B6.[2][4] Other enzymes like CYP2A6 play a minor role in forming other hydroxylated metabolites. The hydroxylated metabolites, including 8-OH-EFV, are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, such as UGT2B7, to form water-soluble glucuronides that are excreted in the urine.
Caption: Metabolic pathway of Efavirenz to this compound and its subsequent glucuronidation.
Analytical Method Workflow
The analytical procedure begins with the preparation of calibration standards and quality control (QC) samples. A small volume of plasma is treated with a protein precipitation agent containing a stable isotope-labeled internal standard (IS) to ensure accuracy. After centrifugation, the clear supernatant is directly injected into the LC-MS/MS system for analysis. The analyte and internal standard are quantified using the ratio of their respective peak areas.
Caption: General experimental workflow for the quantification of this compound in plasma.
Experimental Protocols
-
Standards: this compound, Efavirenz-d5 (or other suitable IS).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥98%).
-
Water: Deionized, 18 MΩ·cm.
-
Plasma: Drug-free human plasma.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions: Serially dilute the stock solutions with 50% methanol to create working solutions for calibration standards and QCs.
-
Calibration Standards & QCs: Spike drug-free human plasma with the appropriate working solutions to achieve the desired concentration range. A typical range for 8-OH-EFV is 100-50,000 ng/mL.
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 300 µL of the protein precipitation solution (Acetonitrile containing the internal standard, e.g., Efavirenz-d5 at 100 ng/mL).
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, <3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | This compound | Internal Standard (Efavirenz-d5) |
|---|---|---|
| Ionization Mode | ESI Negative or Positive | ESI Negative or Positive |
| Precursor Ion (m/z) | 330.0 | 320.2 (for ¹³C₆-EFV) or ~320 for d5 |
| Product Ion (m/z) | 258.0 | 249.9 (for ¹³C₆-EFV) or ~249 for d5 |
| Dwell Time | 100-200 ms | 100-200 ms |
| Collision Energy (eV) | Optimized via infusion | Optimized via infusion |
| Source Temperature | 450 - 550°C | 450 - 550°C |
Note: The choice of positive or negative ionization mode can depend on instrument sensitivity. Both have been reported. Precursor and product ions for Efavirenz-d5 should be confirmed experimentally but will be +5 Da from the parent compound.
Method Performance Summary
The described method is validated according to regulatory guidelines. The performance characteristics are summarized below, based on typical results from published literature.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Value / Result | Source |
|---|---|---|
| Linearity Range | 100 - 50,000 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Bias) | Within ±15% (85-115%) | |
| Extraction Recovery | > 85% | |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-thaw) | Stable for at least 3 cycles | |
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is simple, rapid, and rugged, utilizing a protein precipitation step that is amenable to high-throughput analysis. The performance characteristics demonstrate that the method is accurate, precise, and sensitive enough for clinical research and pharmacokinetic applications, aiding in the optimization of HIV therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of efavirenz and this compound by P450 2B6 leads to inactivation by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Protocol for 8-Hydroxyefavirenz Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The primary metabolic pathway of efavirenz involves hydroxylation to 8-hydroxyefavirenz, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2B6. Monitoring the levels of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in vitro drug metabolism assays. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method described is a composite based on published methodologies for efavirenz and its metabolites.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required for this analysis. The following table summarizes the recommended chromatographic conditions.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 series or equivalent |
| Column | Zorbax SB-C18 (150 x 4.6 mm; 3.5-μm particle size) |
| Mobile Phase A | 10 mM KH2PO4 (adjusted to pH 2.4 with 1% phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 65% Mobile Phase A, 35% Mobile Phase B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 100 µL |
| Column Temperature | 35 °C |
| UV Detection | 250 nm |
| Internal Standard | Ritonavir or Nevirapine (optional but recommended) |
Sample Preparation (from Plasma)
The following protocol is for the extraction of this compound from human plasma.
-
Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard: Spike the plasma sample with the internal standard solution.
-
Protein Precipitation: Add 1 mL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase.
-
Injection: Inject 100 µL of the reconstituted sample into the HPLC system.
Quantitative Data
The following tables summarize the expected quantitative data based on available literature.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| This compound | 9.2[1] |
| Efavirenz | 13.2[1] |
| Ritonavir (Internal Standard) | 17.2 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | > 85% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
References
Application Notes and Protocols: Quantification of 8-Hydroxyefavirenz in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to its major metabolite, 8-hydroxyefavirenz (8-OH-EFV). While EFV is effective in suppressing viral replication in the central nervous system (CNS), there is growing evidence that 8-OH-EFV may be associated with neuropsychiatric adverse effects. Therefore, the accurate quantification of 8-OH-EFV in cerebrospinal fluid (CSF) is crucial for understanding its CNS pharmacokinetics and potential role in neurotoxicity.
These application notes provide a detailed protocol for the quantification of 8-OH-EFV in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₉ClF₃NO₃ |
| Molecular Weight | 331.67 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, acetonitrile |
Experimental Protocols
CSF Sample Collection and Handling
Proper sample collection and handling are critical to ensure the integrity of the CSF samples and the accuracy of the analytical results.
Protocol:
-
Collection: CSF samples should be collected by lumbar puncture by trained medical personnel.
-
Tube Selection: Use sterile polypropylene tubes for collection to minimize analyte adsorption.
-
Processing: Immediately after collection, centrifuge the CSF samples at 2000 x g for 10 minutes at 4°C to remove any cells or particulate matter.
-
Storage: Transfer the clear supernatant to clean, labeled polypropylene tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from CSF samples prior to LC-MS/MS analysis.
Protocol:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF sample, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled 8-OH-EFV).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Workflow for this compound extraction from CSF.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 332.1 | 258.1 | 20 |
| Internal Standard (IS) | - | - | - |
Note: The optimal collision energy and specific product ions for the internal standard should be determined empirically.
Caption: LC-MS/MS analytical pathway for 8-OH-EFV detection.
Data Presentation
The following tables summarize typical quantitative data for a validated LC-MS/MS method for 8-OH-EFV in CSF.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Table 2: Reported Concentrations of this compound in Human CSF
| Study Population | Efavirenz Dose | Mean 8-OH-EFV Concentration (ng/mL) | Range (ng/mL) |
| HIV-infected adults | 600 mg daily | 3.1[1][2] | 2.1 - 4.4[1][2] |
| HIV-infected adults | 400 mg daily | 5.1[1] | 4.0 - 6.4 |
Conclusion
This document provides a comprehensive guide for the quantification of this compound in cerebrospinal fluid using a robust and sensitive LC-MS/MS method. The detailed protocols for sample handling, preparation, and analysis are intended to assist researchers in obtaining accurate and reproducible results. The ability to precisely measure 8-OH-EFV concentrations in the CNS is essential for advancing our understanding of its role in the neuropsychiatric side effects associated with efavirenz therapy and for the development of safer antiretroviral regimens.
References
Application Note: Solid-Phase Extraction of 8-Hydroxyefavirenz from Human Plasma
Abstract
This application note provides a detailed protocol for the extraction of 8-hydroxyefavirenz, the primary metabolite of the antiretroviral drug efavirenz, from human plasma samples. The method employs solid-phase extraction (SPE) using a polymeric reversed-phase sorbent, which ensures high recovery and excellent sample cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust protocol is suitable for researchers in clinical pharmacology and drug development requiring accurate quantification of this key metabolite.
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] Its metabolism is primarily mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites, with this compound being the most significant. Accurate measurement of this compound in plasma is crucial for pharmacokinetic studies and for investigating the relationship between metabolite concentrations and potential neuropsychiatric side effects.[3][4]
Solid-phase extraction (SPE) is a highly effective sample preparation technique that isolates analytes from complex biological matrices, reduces matrix effects, and concentrates the sample, leading to improved sensitivity and reproducibility in LC-MS/MS analysis.[5] This protocol details the use of a water-wettable, hydrophilic-lipophilic balanced (HLB) polymeric sorbent for the efficient extraction of the moderately polar this compound.
Principle of the SPE Method
The method is based on reversed-phase SPE. The stationary phase is a polymeric sorbent with both hydrophilic and lipophilic characteristics, providing robust retention for a wide range of compounds.
-
Conditioning & Equilibration: The sorbent is first activated with an organic solvent (methanol) and then equilibrated with an aqueous solution to prepare it for sample loading.
-
Loading: The pre-treated plasma sample is loaded onto the cartridge. This compound and other hydrophobic components are retained on the sorbent, while salts and very polar molecules pass through to waste.
-
Washing: The cartridge is washed with a weak organic solvent to remove endogenous interferences (e.g., phospholipids, salts) without prematurely eluting the target analyte.
-
Elution: A strong organic solvent is used to disrupt the interaction between this compound and the sorbent, allowing the purified analyte to be collected.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 8-Hydroxyefavirenz Neurotoxicity Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been widely used in antiretroviral therapy. However, its use is often associated with neuropsychiatric side effects.[1] The primary metabolite of efavirenz, 8-hydroxyefavirenz (8-OH-EFV), has been shown to be a potent neurotoxin, exhibiting greater toxicity to neurons than the parent compound.[2][3][4] Understanding the neurotoxic potential of 8-OH-EFV is crucial for developing safer antiretroviral therapies. This document provides detailed application notes and protocols for assessing the neurotoxicity of 8-OH-EFV using various cell-based assays.
The neurotoxic effects of 8-OH-EFV are believed to be mediated through several mechanisms, including the disruption of mitochondrial function, induction of oxidative stress, and alteration of calcium homeostasis.[1] Specifically, 8-OH-EFV has been found to induce a rapid influx of calcium in neurons, primarily through L-type voltage-operated calcium channels (VOCCs), leading to dendritic spine injury and apoptosis.
This guide will cover key in vitro assays to quantify the neurotoxic effects of 8-OH-EFV, including assessments of cell viability, cytotoxicity, apoptosis, and neurite outgrowth.
Data Presentation
The following tables summarize quantitative data on the neurotoxicity of this compound from cell-based assays.
Table 1: Cytotoxicity of this compound (8-OH-EFV) in Neuronal Cultures
| Compound | Assay | Cell Type | Concentration | % Increase in Apoptotic Nuclei (Mean ± SD) | Reference |
| 8-OH-EFV | Apoptosis (Hoechst 33342) | Primary Neurons | 0.1 µM | 41.3 ± 14.0 | |
| Efavirenz | Apoptosis (Hoechst 33342) | Primary Neurons | 0.1 µM | 41.2 ± 15.0 | |
| 8-OH-EFV | Apoptosis (Hoechst 33342) | Primary Neurons | 10 µM | 66.6 ± 4.2 | |
| Efavirenz | Apoptosis (Hoechst 33342) | Primary Neurons | 10 µM | 63.5 ± 12.2 |
Table 2: Effects of this compound (8-OH-EFV) on Neuronal Morphology
| Compound | Assay | Cell Type | Concentration | Observation | Reference |
| 8-OH-EFV | Dendritic Spine Morphology | Primary Neurons | 10 nM | Considerable damage to dendritic spines |
Experimental Protocols
Detailed methodologies for key experiments to assess 8-OH-EFV neurotoxicity are provided below.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well plates
-
This compound (8-OH-EFV)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 8-OH-EFV (e.g., 0.01 µM to 10 µM) and a vehicle control for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).
-
Measure the absorbance at 570 nm using a plate reader. The reference wavelength should be more than 650 nm.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
Neuronal cell culture
-
96-well plates
-
8-OH-EFV
-
LDH assay kit (containing reaction mixture and stop solution)
-
Plate reader
Protocol:
-
Plate and treat neuronal cells with 8-OH-EFV as described in the MTT assay protocol.
-
After the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a plate reader.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Neuronal cell culture
-
96-well plates
-
8-OH-EFV
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)
-
Fluorometer or spectrophotometer
Protocol:
-
Plate and treat neuronal cells with 8-OH-EFV.
-
After treatment, lyse the cells by adding the provided lysis buffer and incubating on ice.
-
Centrifuge the plate to pellet cell debris and transfer the supernatant to a new plate.
-
Prepare the reaction mixture containing the reaction buffer and the caspase-3 substrate.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 400-405 nm for colorimetric assays).
Neurite Outgrowth Assay
This assay evaluates the effect of 8-OH-EFV on neuronal morphology.
Materials:
-
Primary neurons or a suitable neuronal cell line (e.g., PC12)
-
24- or 96-well plates coated with an appropriate substrate (e.g., poly-L-lysine)
-
8-OH-EFV
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Protocol:
-
Seed neuronal cells on coated plates and allow them to differentiate and extend neurites.
-
Treat the cells with different concentrations of 8-OH-EFV for a specified period (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Acquire images using a fluorescence microscope.
-
Analyze images using appropriate software to quantify neurite length, number of branches, and number of neurite-bearing cells.
Visualizations
Signaling Pathway of this compound Neurotoxicity
References
- 1. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurite Outgrowth Protocol [help.mediacy.com]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chiral Separation of 8-Hydroxyefavirenz Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
8-Hydroxyefavirenz is a major metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) critical in antiretroviral therapy.[1] Like its parent compound, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. The pharmacological and toxicological profiles of enantiomers can differ significantly.[2] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual enantiomers in drug products.[2]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation and quantification of enantiomers.[3][4] This document provides detailed protocols for the chiral separation of this compound enantiomers based on established and validated methods for the parent drug, Efavirenz. Polysaccharide-based CSPs, such as cellulose and amylose derivatives, have demonstrated high efficacy in resolving Efavirenz enantiomers and are the focus of these protocols.
Principle of Chiral Separation
The resolution of enantiomers via HPLC is achieved by creating a chiral environment in which the two enantiomers interact differently. This is accomplished by using a column packed with a Chiral Stationary Phase (CSP). The CSP forms transient, diastereomeric complexes with the enantiomers. Due to stereochemical differences, one enantiomer will form a more stable complex with the CSP, leading to a longer retention time on the column and resulting in separation. The choice of CSP and the composition of the mobile phase are critical for achieving effective separation.
Protocol 1: Normal-Phase HPLC Method
This method utilizes a cellulose-based CSP, which has been shown to provide excellent resolution for Efavirenz enantiomers under normal-phase conditions.
Experimental Protocol
| Parameter | Condition |
| Stationary Phase | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenyl)carbamate CSP. |
| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) (90:10, v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 254 nm. |
| Injection Volume | 10 µL. |
| Diluent | Mobile Phase. |
Preparation of Solutions
-
Mobile Phase Preparation: Carefully mix n-Hexane and Isopropyl Alcohol in a 90:10 volume/volume ratio. For acidic compounds, adding 0.1% trifluoroacetic acid (TFA) to the mobile phase may improve peak shape and resolution. Degas the solution using sonication or vacuum filtration before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase. From this stock, create a working standard solution at a suitable concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration that falls within the linear range of the method. Filter the solution through a 0.2 µm or 0.45 µm syringe filter prior to injection.
System Suitability Before analysis, inject the standard solution multiple times (n=5). The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for peak areas is less than 2.0%.
Protocol 2: Reverse-Phase HPLC Method
A reverse-phase method provides an alternative to normal-phase chromatography and can be advantageous due to its compatibility with aqueous samples and mass spectrometry.
Experimental Protocol
| Parameter | Condition |
| Stationary Phase | Lux Amylose-2 (250 mm x 4.6 mm, 5 µm) or equivalent amylose tris(5-chloro-2-methylphenyl carbamate) CSP. |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (55:45, v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25°C. |
| Detection Wavelength | 252 nm. |
| Injection Volume | 20 µL. |
| Diluent | Water : Acetonitrile (50:50, v/v). |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mobile Phase B is HPLC-grade acetonitrile. Mix Mobile Phase A and Mobile Phase B in a 55:45 ratio. Filter the final mobile phase through a 0.45 µm filter and degas thoroughly.
-
Standard Solution Preparation: Weigh approximately 10 mg of racemic this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample in the diluent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability Inject a system suitability solution (racemic standard) to ensure adequate separation. The resolution between the enantiomers should be satisfactory for quantification.
Quantitative Data Summary (Reference Data from Efavirenz Analysis)
The following table summarizes typical performance data from validated chiral HPLC methods for Efavirenz, which can serve as a benchmark for method development for this compound.
| Parameter | Normal-Phase Method | Reverse-Phase Method |
| Retention Time (R)-enantiomer | ~7.5 min | Not specified |
| Retention Time (S)-enantiomer | ~9.2 min | Not specified |
| Resolution (Rs) | > 3.0 | Adequate for separation |
| Linearity Range | 200 - 6210 ng/mL | 0.04 - 0.4 mg/mL |
| Correlation Coefficient (R²) | 0.9999 | 0.999 |
| Limit of Detection (LOD) | 66 ng/mL | 0.01 mg/mL |
| Limit of Quantification (LOQ) | 200 ng/mL | 0.04 mg/mL |
| Accuracy (% Recovery) | 97 - 104% | 93.5 - 107.5% |
Visualizations
Caption: General workflow for chiral HPLC analysis.
Caption: Chiral recognition via three-point interaction.
References
Application of 8-Hydroxyefavirenz in Drug-Drug Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyefavirenz is the major metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The metabolism of efavirenz is primarily catalyzed by the polymorphic cytochrome P450 (CYP) enzyme, CYP2B6, leading to the formation of this compound.[1][2][3] This metabolic pathway is a critical determinant of efavirenz plasma concentrations and, consequently, its efficacy and toxicity. Understanding the role of this compound in drug-drug interactions (DDIs) is crucial for predicting and managing potential interactions with co-administered drugs. These application notes provide a comprehensive overview and detailed protocols for studying the DDI potential of this compound.
Efavirenz itself is a known inducer of various drug-metabolizing enzymes, including CYP3A4 and CYP2B6, primarily through the activation of the pregnane X receptor (PXR) and constitutive androstane receptor (CAR).[2][4] This induction can lead to decreased plasma concentrations of co-administered drugs that are substrates of these enzymes. While efavirenz is a potent activator of PXR, its primary metabolite, this compound, has been shown to not activate this nuclear receptor. This key difference highlights the importance of evaluating the DDI potential of both the parent drug and its major metabolites.
Data Presentation
Table 1: Enzymes Involved in the Metabolism of Efavirenz to this compound
| Enzyme | Role in 8-Hydroxylation | Contribution | Reference |
| CYP2B6 | Primary | Major pathway for efavirenz clearance. | |
| CYP2A6 | Secondary | Minor contribution. | |
| CYP3A4/5 | Minor | Minimal contribution. | |
| CYP1A2 | Minor | Minimal contribution. |
Table 2: Inhibitory Potential of Efavirenz on Major Cytochrome P450 Isoforms
| CYP Isoform | Inhibition by Efavirenz | Ki (µM) | Inhibition Type | Reference |
| CYP2B6 | Potent | 1.68 (HLMs), 1.38 (expressed) | Competitive | |
| CYP2C8 | Moderate | 4.78 (HLMs) | - | |
| CYP2C9 | Moderate | 19.46 | - | |
| CYP2C19 | Moderate | 21.31 | - | |
| CYP3A | Weak | 40.33 | - | |
| CYP1A2 | Negligible | - | - | |
| CYP2A6 | Negligible | - | - | |
| CYP2D6 | Negligible | - | - |
HLMs: Human Liver Microsomes
Mandatory Visualization
References
- 1. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 8-Hydroxyefavirenz Peak Tailing in HPLC
Welcome to our dedicated technical support center for resolving peak tailing issues encountered during the analysis of 8-Hydroxyefavirenz via High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a distorted peak with a trailing edge that is broader than the leading edge. For this compound, a major metabolite of the antiretroviral drug Efavirenz, peak tailing can lead to several analytical problems, including:
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Inaccurate Quantification: Asymmetrical peaks are difficult to integrate accurately, leading to unreliable quantitative results.
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Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to resolve and quantify individual components in a mixture.
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Decreased Sensitivity: As a peak tails, its height is reduced, which can negatively impact the limit of detection and quantification.
Q2: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
A2: The primary cause of peak tailing for this compound is often attributed to its chemical structure, specifically the presence of a phenolic hydroxyl group . This functional group can lead to secondary interactions with the stationary phase. Other common causes include:
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Secondary Silanol Interactions: The phenolic hydroxyl group of this compound can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases. These interactions are a common cause of peak tailing for polar and basic compounds.
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Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of both the this compound molecule and the residual silanol groups, exacerbating secondary interactions.
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Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that contribute to peak tailing.
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Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
Troubleshooting Guides
Here are step-by-step guides to help you diagnose and resolve this compound peak tailing in your HPLC experiments.
Guide 1: Optimizing the Mobile Phase pH
The pKa of the parent drug, Efavirenz, is approximately 10.2. The addition of a hydroxyl group to form this compound will lower the pKa of the phenolic hydroxyl group, making it more acidic. To minimize peak tailing due to silanol interactions, it is crucial to control the ionization of both the analyte and the silanol groups.
Troubleshooting Steps:
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Lower the Mobile Phase pH: Adjust the mobile phase pH to a more acidic range, typically between 2.5 and 4.5. This will suppress the ionization of the phenolic hydroxyl group on this compound and also protonate the residual silanol groups on the stationary phase, minimizing secondary interactions.
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Use a Buffer: Incorporate a buffer (e.g., phosphate or acetate buffer) into your mobile phase to maintain a stable pH throughout the analysis. A buffer concentration of 10-25 mM is a good starting point.
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Evaluate Different Acidic Modifiers: Test different acidic modifiers such as formic acid, acetic acid, or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) to see which provides the best peak shape.
Expected Outcome: By working at a lower pH, you should observe a significant improvement in peak symmetry for this compound.
Guide 2: Column Selection and Care
The choice and condition of your HPLC column are critical for achieving good peak shape.
Troubleshooting Steps:
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Use an End-capped Column: Modern, high-purity silica columns that are "end-capped" have a much lower concentration of residual silanol groups. If you are not already using one, switching to an end-capped C18 or C8 column is highly recommended.
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Consider a Phenyl-Hexyl Column: For aromatic compounds like this compound, a phenyl-hexyl stationary phase can offer different selectivity and potentially improved peak shape compared to traditional alkyl chain phases.
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Column Washing: If you suspect column contamination, follow the manufacturer's instructions to wash the column with a series of strong solvents to remove any strongly retained compounds.
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Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants in the sample matrix, extending its lifetime and maintaining good performance.
Guide 3: Instrumental and Sample-Related Issues
Sometimes, the source of peak tailing lies outside of the column and mobile phase chemistry.
Troubleshooting Steps:
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Minimize Extra-Column Volume:
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Use tubing with the smallest possible internal diameter (e.g., 0.12 mm) and the shortest possible length to connect the injector, column, and detector.
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Ensure all fittings are properly tightened to avoid dead volume.
-
-
Check for Sample Overload:
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Inject a smaller volume of your sample.
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Dilute your sample and reinject. If the peak shape improves, you may be overloading the column.
-
-
Ensure Sample Solvent Compatibility:
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Ideally, your sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
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Data Presentation
Table 1: Summary of Troubleshooting Strategies and Expected Outcomes
| Parameter | Action | Rationale | Expected Outcome |
| Mobile Phase pH | Lower pH to 2.5-4.5 | Suppress ionization of this compound and silanols | Improved peak symmetry |
| Add a buffer (10-25 mM) | Maintain stable pH | Consistent retention times and peak shape | |
| Column | Use an end-capped column | Reduce active silanol sites | Sharper, more symmetrical peaks |
| Consider a phenyl-hexyl column | Alternative selectivity for aromatic compounds | Potentially better peak shape | |
| System | Minimize tubing length and ID | Reduce extra-column volume | Less band broadening |
| Sample | Reduce injection volume/concentration | Avoid column overload | Improved peak shape at lower concentrations |
| Dissolve sample in mobile phase | Ensure solvent compatibility | Symmetrical peak shape |
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of Efavirenz and its metabolites. These can serve as a starting point for your method development and troubleshooting.
Protocol 1: HPLC-UV Method for Efavirenz and Metabolites
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Column: XBridge C18 (4.6 mm × 150 mm, 3.5 µm)
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Mobile Phase:
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Solvent A: 50 mM Acetate buffer, pH 4.5
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Solvent B: Acetonitrile
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Gradient Elution: Start with a lower percentage of acetonitrile and gradually increase it. A typical gradient might be:
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0-9 min: 40% B
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9-16 min: 40% to 70% B
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Followed by a re-equilibration step.
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-
Flow Rate: 1.0 mL/min
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Column Temperature: 35 °C
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Detection: UV at 247 nm
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Sample Preparation (from plasma):
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To 500 µL of plasma, add an internal standard.
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Perform solid-phase extraction (SPE) using a C18 cartridge.
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Activate the cartridge with methanol, followed by water.
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Load the sample.
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Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol).
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Elute the analytes with a strong solvent (e.g., methanol/acetonitrile mixture).
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Evaporate the eluent to dryness and reconstitute in the mobile phase.
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Protocol 2: Isocratic HPLC-UV Method for Efavirenz
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Column: Intersil ODS-3V C18 (250 x 4.6mm)
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Mobile Phase: Methanol:Isopropanol (80:20 v/v)
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Flow Rate: 0.5 mL/min
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Detection: UV at 245 nm
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Sample Preparation (from capsule):
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Dissolve the capsule contents in methanol.
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Sonicate to ensure complete dissolution.
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Dilute to the desired concentration with the mobile phase.
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Filter through a 0.45 µm filter before injection.
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Mandatory Visualization
Caption: A troubleshooting workflow for addressing this compound peak tailing in HPLC.
Caption: The mechanism of secondary interaction causing peak tailing and its solution.
Technical Support Center: Optimizing 8-Hydroxyefavirenz Extraction from Plasma
Welcome to the technical support center for the optimization of 8-hydroxyefavirenz extraction from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The most prevalent methods for extracting this compound from plasma are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[1] Each method has its own advantages and is chosen based on factors like required sample purity, sample throughput, and available equipment.
Q2: What is the stability of this compound in plasma samples?
A2: this compound is generally stable in plasma under common laboratory storage conditions. Studies have shown it to be stable at room temperature for up to 24 hours, at -20°C for at least 90 days, and during freeze-thaw cycles.[2][3] However, it is crucial to note that other efavirenz metabolites, such as 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz, are unstable under certain conditions, which could indirectly impact the analysis of this compound if not properly handled.[2][3]
Q3: What are the key parameters to optimize for maximizing extraction recovery?
A3: To maximize the extraction recovery of this compound, it is essential to optimize several parameters, including:
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Extraction Solvent (for LLE): The choice of organic solvent is critical. Ethyl acetate has been successfully used for the extraction of this compound.
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pH of the Sample: Adjusting the pH of the plasma sample can improve the extraction efficiency by ensuring the analyte is in its most non-ionized form, making it more soluble in the organic solvent.
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Sorbent Type (for SPE): For SPE, the choice of sorbent material (e.g., C8, C18, mixed-mode) significantly impacts recovery.
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Elution Solvent (for SPE): The composition and volume of the elution solvent are critical for effectively desorbing the analyte from the SPE sorbent. Methanol has been shown to be an effective elution solvent for C8 phases.
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Centrifugation Speed and Time: Proper centrifugation ensures a clear separation of the organic and aqueous layers in LLE or the supernatant from the precipitated proteins in protein precipitation.
Troubleshooting Guides
Issue 1: Low Extraction Recovery
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction Solvent (LLE) | Test different organic solvents or mixtures. Ethyl acetate is a good starting point. Consider solvents with different polarities. |
| Incorrect Sample pH | Adjust the pH of the plasma sample. For weakly acidic compounds like this compound, a slightly acidic pH may improve extraction into an organic solvent. |
| Inefficient SPE Sorbent/Elution | Screen different SPE sorbent types (e.g., C8, C18, polymeric). Optimize the elution solvent composition and volume. A stronger elution solvent or multiple elution steps may be necessary. |
| Incomplete Protein Precipitation | Ensure the correct ratio of precipitating agent (e.g., acetonitrile, methanol) to plasma is used. Vortex thoroughly and allow sufficient incubation time. |
| Analyte Degradation | Confirm the stability of this compound under your specific sample handling and storage conditions. Avoid prolonged exposure to room temperature. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Switch from protein precipitation to a more rigorous method like LLE or SPE to remove more interfering matrix components. |
| Co-elution of Interfering Substances | Modify the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to separate this compound from matrix components. |
| Suboptimal SPE Wash Steps | Optimize the wash steps in your SPE protocol. Use a wash solvent that removes interferences without eluting the analyte. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
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To 200 µL of plasma sample, add an internal standard.
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Add 100 µL of 0.1M sodium carbonate.
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Add 3 mL of ethyl acetate.
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Vortex for 5 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Transfer the upper organic layer to a clean tube.
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Evaporate the solvent under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
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Pre-treat the plasma sample by adding an internal standard and an appropriate buffer.
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Condition the SPE cartridge (e.g., C8) with methanol followed by water.
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Load the pre-treated plasma sample onto the cartridge.
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Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
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Elute the this compound with an appropriate elution solvent (e.g., methanol).
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Evaporate the eluate to dryness.
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Reconstitute the residue in the mobile phase for analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Recovery | 75.6 - 80.3% | ≥92.3% (with C8 sorbent and methanol elution) | Method dependent, can be lower than LLE/SPE |
| Selectivity | Moderate | High | Low |
| Throughput | Low to Moderate | High (with automation) | High |
| Cost | Low | High | Low |
Table 2: Reported Linearity Ranges for this compound Quantification
| Analytical Method | Linearity Range (ng/mL) | Reference |
| LC-MS/MS | 100 - 50,000 | |
| LC-MS/MS | 20 - 2000 |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting logic for low extraction recovery of this compound.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Instability of Efavirenz Metabolites Identified During Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
managing instability of efavirenz metabolites during sample preparation
Welcome to the technical support center for managing the instability of efavirenz metabolites during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accurate quantification of efavirenz and its metabolites.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing lower than expected concentrations of 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz in my plasma samples. What could be the cause?
A1: The lower than expected concentrations of 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz are most likely due to their inherent instability under common laboratory conditions. Significant loss of these metabolites has been reported under the following circumstances[1]:
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Room Temperature Exposure: Leaving plasma samples at room temperature for extended periods can lead to substantial degradation.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can cause a significant reduction in the concentration of these metabolites.
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Heat Treatment: Heat inactivation of plasma samples for biosafety purposes (e.g., at 60°C for 1 hour) can result in a near-complete loss of 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz[1].
To mitigate this, it is crucial to process and analyze samples as quickly as possible and to minimize their exposure to room temperature and freeze-thaw cycles.
Q2: My results for 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz are inconsistent across different batches of samples. Why is this happening?
A2: Inconsistent results for these unstable metabolites can stem from variations in sample handling and storage procedures between batches. Key factors to control for consistency include:
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Standardized Collection and Processing Times: Ensure that the time between sample collection, processing (e.g., centrifugation to obtain plasma), and freezing is consistent for all samples.
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Controlled Storage Conditions: Store all plasma samples at a consistent, ultra-low temperature (e.g., -80°C) immediately after processing.
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Uniform Thawing Procedure: When ready for analysis, thaw all samples uniformly and for the minimum time required. Avoid partial thawing and refreezing.
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Consistent Benchtop Time: The time samples spend at room temperature during preparation for analysis (e.g., protein precipitation, extraction) should be minimized and kept consistent across all samples in a batch and between batches.
Q3: I need to ensure the biosafety of my plasma samples, but heat treatment is causing degradation of the metabolites. What are the alternatives?
A3: Given the significant degradation of 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz with heat, alternative biosafety measures are necessary for accurate quantification[1]. While specific validated protocols for these metabolites are not extensively detailed in the literature, general approaches for heat-sensitive analytes include:
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Chemical Inactivation: The use of solvents or chemical agents to inactivate pathogens. For LC-MS/MS analysis, protein precipitation with organic solvents like acetonitrile or methanol is a common step that also serves to disrupt viral envelopes. This should be performed in a certified biosafety cabinet.
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Gamma Irradiation: This method can inactivate pathogens without significantly raising the sample temperature. However, the potential for gamma rays to degrade the analytes of interest must be validated for your specific metabolites.
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Solvent/Detergent Treatment: While effective for viral inactivation, the compatibility of these reagents with your analytical method must be thoroughly assessed to avoid interference.
It is imperative to validate any alternative biosafety protocol to ensure it does not interfere with the accuracy and precision of your analytical method for efavirenz and its metabolites.
Q4: Can I use antioxidants to improve the stability of efavirenz metabolites during sample preparation?
A4: While the degradation of efavirenz metabolites is linked to oxidative processes, the use of antioxidants to stabilize them in plasma samples is not yet a widely validated practice with specific published protocols. However, it is a rational approach to investigate. If you choose to explore this, consider the following:
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Choice of Antioxidant: Ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) are commonly used antioxidants in bioanalysis.
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Concentration and Solvent: The antioxidant should be added to the sample collection tubes or immediately after plasma separation. The concentration and the solvent used to dissolve the antioxidant must be carefully chosen to avoid interference with the assay.
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Validation: You must perform a thorough validation to demonstrate that the addition of the antioxidant effectively stabilizes the metabolites without altering the parent drug concentration or interfering with the analytical method (e.g., causing ion suppression or enhancement in LC-MS/MS).
Q5: What are the best practices for storing plasma samples to minimize metabolite degradation?
A5: To ensure the long-term stability of efavirenz and its metabolites, adhere to the following storage best practices:
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Immediate Freezing: Freeze plasma samples at -70°C or lower as soon as possible after collection and processing.
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Avoid Frost-Free Freezers: The temperature fluctuations in standard frost-free freezers can be detrimental to analyte stability. Use a manual-defrost, research-grade freezer.
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Aliquoting: Upon initial processing, aliquot plasma into smaller volumes for single use. This prevents the need for repeated freeze-thaw cycles of the entire sample.
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Proper Labeling: Clearly label all aliquots with the sample ID, date of collection, and any additives.
Data on Metabolite Instability
The following tables summarize the quantitative data on the instability of efavirenz metabolites under various conditions.
Table 1: Stability of Efavirenz and its Metabolites in Human Plasma
| Compound | Condition | Duration | % Loss | Reference |
| 7-Hydroxyefavirenz | Room Temperature | 24 hours | 46% - 69% | [1] |
| 8,14-Dihydroxyefavirenz | Room Temperature | 24 hours | 46% - 69% | [1] |
| 7-Hydroxyefavirenz | -20°C | 90 days | 17% - 50% | |
| 8,14-Dihydroxyefavirenz | -20°C | 90 days | 17% - 50% | |
| 7-Hydroxyefavirenz | 60°C | 1 hour | 90% - 95% | |
| 8,14-Dihydroxyefavirenz | 60°C | 1 hour | 90% - 95% | |
| Efavirenz | All tested conditions | Up to 90 days | Stable | |
| 8-Hydroxyefavirenz | All tested conditions | Up to 90 days | Stable |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of efavirenz and its metabolites.
Protocol 1: Stability-Indicating HPLC-UV Method for Efavirenz
This method is suitable for the quantification of Efavirenz and the separation of its degradation products.
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Instrumentation: HPLC system with a UV detector.
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Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).
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Mobile Phase: Acetonitrile: Water (60:40 v/v).
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Flow Rate: 1.2 mL/min.
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Detector Wavelength: 240 nm.
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Injection Volume: 20 µL.
-
Column Temperature: Ambient.
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Sample Preparation: Dissolve the sample in the mobile phase to achieve a target concentration of 100 µg/mL.
Protocol 2: LC-MS/MS Method for Efavirenz and Metabolites in Human Plasma
This highly sensitive and selective method is suitable for the quantification of efavirenz and its hydroxylated metabolites.
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Instrumentation: LC-MS/MS system (e.g., triple quadrupole).
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Sample Preparation (Protein Precipitation):
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To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₆-Efavirenz).
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Vortex for 30 seconds to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
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Column: C18 column (e.g., Agilent Poroshell C18).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution: A suitable gradient to separate the parent drug and its metabolites.
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Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometric Detection:
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Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for efavirenz and its hydroxylated metabolites.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Optimized for each analyte and the internal standard. For example:
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Efavirenz: m/z 314.0 -> 244.0
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This compound: m/z 330.0 -> 259.9
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7-Hydroxyefavirenz: m/z 330.0 -> 259.9
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8,14-Dihydroxyefavirenz: m/z 346.0 -> 328.0
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Visualizations
Efavirenz Metabolic Pathway
Caption: Major metabolic pathways of efavirenz leading to the formation of hydroxylated metabolites.
Recommended Sample Handling Workflow
Caption: Recommended workflow for handling plasma samples to ensure the stability of efavirenz metabolites.
References
Technical Support Center: Minimizing 8-Hydroxyefavirenz Carryover in Autosamplers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of 8-Hydroxyefavirenz in autosampler systems during LC-MS/MS analysis.
Troubleshooting Guide
Use this guide to systematically identify and resolve issues related to this compound carryover.
Problem: You are observing peaks corresponding to this compound in blank injections following the analysis of a high-concentration sample.
Initial Assessment Workflow
Caption: Initial workflow to confirm this compound carryover.
Troubleshooting Steps
1. Optimize Autosampler Wash Protocol
The most common cause of carryover is an inadequate wash protocol that fails to remove all analyte residues from the needle and sample loop.
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Issue: The current wash solvent is not effectively solubilizing this compound.
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Solution: Experiment with different wash solvents. This compound, being a hydroxylated metabolite of efavirenz, is a relatively hydrophobic and potentially "sticky" compound. A multi-solvent wash is often more effective than a single solvent.
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Recommended Wash Solvents:
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Strong Organic Solvent: Start with a wash solution containing a high percentage of a strong organic solvent like acetonitrile or isopropanol to dissolve hydrophobic residues.
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Acidified Wash: An acidic wash can help to neutralize any potential ionic interactions with metal surfaces in the flow path. A common choice is 0.1-1% formic acid in an organic or aqueous-organic mixture.
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Basic Wash: A basic wash can be effective for compounds that are acidic in nature. A solution of 0.1-1% ammonium hydroxide in an organic or aqueous-organic mixture can be tested.
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-
-
Experimental Protocol:
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Prepare a high-concentration standard of this compound.
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Prepare several blank solutions (mobile phase or reconstitution solvent).
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Configure the autosampler with the initial wash protocol.
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Inject the high-concentration standard followed by at least two blank injections.
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Quantify the carryover percentage in the first blank injection.
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Repeat steps 3-5 with different wash solvent compositions and rinsing modes (e.g., internal and external needle wash).
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Quantitative Data on Wash Solvent Effectiveness (General)
While specific data for this compound is limited, the following table illustrates the impact of different wash solvents on the carryover of other problematic compounds.
| Wash Solvent Composition | Compound Type | Carryover Reduction |
| 100% Acetonitrile | Hydrophobic | Moderate |
| 50:50 Water:Acetonitrile | General Purpose | Good |
| 0.1% Formic Acid in Acetonitrile | Basic Compounds | High |
| 0.1% Ammonium Hydroxide in Methanol | Acidic Compounds | High |
2. Evaluate and Optimize Mechanical Components
Carryover can also originate from physical "dead volumes" or adsorption to surfaces within the autosampler.
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Issue: Worn or incompatible autosampler components are trapping the analyte.
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Solutions:
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Rotor Seal: Inspect the injector rotor seal for scratches or wear. A worn seal can create dead volumes where the analyte can accumulate. Replace if necessary. Consider using rotor seals made of different materials (e.g., PEEK, Tefzel) that may have lower adsorption properties for your analyte.
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Sample Loop: If possible, try replacing the sample loop with one made of a different material (e.g., stainless steel vs. PEEK).
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Tubing: Ensure all tubing connections are secure and there are no gaps that could create dead volumes.
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Troubleshooting Logic for Hardware Issues
Caption: Decision tree for troubleshooting hardware-related carryover.
3. Modify Chromatographic Conditions
In some cases, the analytical method itself can contribute to carryover.
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Issue: The mobile phase is not strong enough to elute all of the this compound from the column and system during the run.
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Solution:
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Increase Organic Content: At the end of your gradient, incorporate a high-organic wash step (e.g., 95-100% acetonitrile or methanol) to flush the column and system.
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Column Equilibration: Ensure adequate column re-equilibration time between injections.
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Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable level of carryover for this compound?
A1: For bioanalytical methods, carryover in a blank injection following the highest calibration standard should ideally be less than 20% of the lower limit of quantitation (LLOQ). For the parent drug, efavirenz, a carryover of 0.01% has been reported in the first blank injection, with no carryover observed in the second blank.[1] A similar low level should be targeted for this compound.
Q2: How do I calculate the percentage of carryover?
A2: The percentage of carryover is calculated as:
(Peak Area in Blank Injection / Peak Area in High-Concentration Standard Injection) * 100
Q3: Can the sample diluent affect carryover?
A3: Yes, the composition of the sample diluent can significantly impact carryover. If this compound has low solubility in the diluent, it may precipitate in the sample vial or within the autosampler, leading to carryover. Ensure your analyte is fully dissolved in the diluent.
Q4: I've tried multiple wash solvents and am still seeing carryover. What should I do next?
A4: If optimizing the wash protocol does not resolve the issue, you should investigate the mechanical components of your autosampler as outlined in the troubleshooting guide. Systematically inspect and, if necessary, replace the rotor seal, sample loop, and check all tubing connections.
Q5: Can carryover come from the LC column?
A5: Yes, the analytical column can be a source of carryover, especially if it is old or has been exposed to many complex samples. If you suspect the column, you can troubleshoot by replacing it with a new one and repeating the carryover experiment.
Experimental Protocols
Protocol 1: Standard Carryover Assessment
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Prepare Solutions:
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High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantification (ULOQ).
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Blank Solution: Use the mobile phase or the sample reconstitution solvent.
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Injection Sequence:
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Inject the Blank Solution (Pre-blank).
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Inject the High-Concentration Standard.
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Inject the Blank Solution (Post-blank 1).
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Inject the Blank Solution (Post-blank 2).
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Data Analysis:
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Confirm that no peak is present in the pre-blank.
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Integrate the peak for this compound in the High-Concentration Standard and the two post-blanks.
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Calculate the percent carryover for Post-blank 1 and Post-blank 2.
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Protocol 2: Wash Solvent Optimization
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Prepare a Set of Wash Solvents:
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Wash A: 100% Acetonitrile
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Wash B: 50:50 Acetonitrile:Water
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Wash C: 0.5% Formic Acid in 50:50 Acetonitrile:Water
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Wash D: 0.5% Ammonium Hydroxide in 50:50 Acetonitrile:Water
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Perform Carryover Assessment with Each Wash Solvent:
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For each wash solvent, perform the Standard Carryover Assessment protocol.
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Ensure the system is thoroughly flushed with the new wash solvent before starting each sequence.
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Compare Results:
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Create a table to compare the percent carryover for each wash solvent.
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Select the wash solvent that provides the lowest carryover.
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Quantitative Comparison of Wash Protocols
| Wash Protocol | Example Carryover (%) |
| Single Organic Solvent Wash | 0.1% |
| Multi-Solvent Wash (Organic + Acidic) | < 0.05% |
| Multi-Solvent Wash with Extended Rinse Time | < 0.01% |
Workflow for Wash Solvent Optimization
Caption: Systematic approach for optimizing the autosampler wash solvent.
References
Technical Support Center: Low-Level Detection of 8-Hydroxyefavirenz
Welcome to the technical support center for the sensitive detection of 8-Hydroxyefavirenz (8-OH-EFV). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low levels of this compound in biological matrices due to its high selectivity and sensitivity.[1] Methods using LC-MS/MS have achieved lower limits of quantification (LLOQ) in the low ng/mL range.[1]
Q2: What are the critical initial steps in sample preparation for 8-OH-EFV analysis?
A2: The initial steps are crucial for accurate quantification. It is important to handle samples properly to ensure the stability of 8-OH-EFV. Efavirenz and this compound are generally stable under common sample storage and handling conditions.[2] However, other metabolites like 7-hydroxyefavirenz can be unstable.[2] Sample preparation typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances from the biological matrix.[1]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a common challenge. To minimize them, you can:
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Optimize chromatographic separation: Ensure 8-OH-EFV elutes in a region free of significant matrix interference.
-
Improve sample cleanup: Use more rigorous extraction methods like SPE or LLE to remove interfering components.
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Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected similarly to the analyte.
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Dilute the sample: This can reduce the concentration of interfering matrix components.
Q4: What are the expected and observed mass transitions for this compound in MS/MS?
A4: In negative ionization mode, the precursor ion for this compound is typically observed at m/z 330.0. The product ions commonly monitored are at m/z 286.0 and 244.0.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inefficient Extraction Recovery | Optimize the sample preparation method. For liquid-liquid extraction (LLE), test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether). For solid-phase extraction (SPE), evaluate different sorbents and elution solvents. |
| Analyte Degradation | Ensure proper sample handling and storage. While 8-OH-EFV is generally stable, repeated freeze-thaw cycles should be avoided. Prepare fresh working solutions and store stock solutions at appropriate temperatures (e.g., -80°C). |
| Suboptimal MS/MS Parameters | Infuse a standard solution of 8-OH-EFV to optimize MS parameters such as collision energy, declustering potential, and ion source settings to maximize the signal of the specific precursor and product ions. |
| Matrix-Induced Ion Suppression | Evaluate the matrix effect by comparing the response of 8-OH-EFV in a neat solution versus a post-extraction spiked blank matrix sample. If suppression is significant, improve sample cleanup or adjust the chromatography to separate 8-OH-EFV from the suppressive region. |
Detailed Experimental Protocol: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 200 µL of plasma sample, add 50 µL of an internal standard working solution (e.g., a stable isotope-labeled 8-OH-EFV).
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Inject an aliquot into the LC-MS/MS system.
Issue 2: High Background Noise or Interfering Peaks
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents. Filter all mobile phases before use. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. Inject blank samples between high-concentration samples to assess for carryover. Carryover can be a consideration for 8-OH-EFV. |
| Insufficient Chromatographic Resolution | Optimize the HPLC/UPLC method. This may involve adjusting the mobile phase composition, gradient profile, or using a column with a different stationary phase to better separate the analyte from interferences. |
| Endogenous Interferences | Improve the selectivity of the sample preparation method. SPE can often provide a cleaner extract than protein precipitation or LLE. |
Visualized Workflows and Relationships
Caption: Overview of the analytical workflow for 8-OH-EFV.
Caption: A logical approach to troubleshooting low signal intensity.
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Method Parameters for Efavirenz and Metabolites.
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Volume | 50 µL | 100 µL | Not Specified |
| Sample Prep | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction |
| LC Column | Waters Xbridge C18 | Not Specified | Reversed phase C18 |
| Ionization Mode | Negative Ionization | Not Specified | Not Specified |
| LLOQ (Efavirenz) | 1.0 ng/mL | 100 ng/mL | 5 ng/mL |
| LLOQ (8-OH-EFV) | Not Specified | 100 ng/mL | 5 ng/mL |
Note: This table provides a summary for comparison. For detailed protocols, please refer to the cited literature.
References
resolving co-elution of 8-Hydroxyefavirenz with other efavirenz metabolites
Welcome to the technical support center for the analytical challenges in the quantification of efavirenz and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly the co-elution of 8-Hydroxyefavirenz with other metabolites during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of efavirenz and why is their separation important?
A1: The primary metabolites of efavirenz are this compound (the major metabolite) and 7-hydroxyefavirenz (a minor metabolite).[1] this compound can be further metabolized to 8,14-dihydroxyefavirenz.[1] Accurate quantification of these individual metabolites is crucial for comprehensive pharmacokinetic studies, understanding drug metabolism pathways, and assessing potential metabolite-driven toxicities.
Q2: We are using LC-MS/MS for analysis. Can we rely on mass-to-charge ratios alone to differentiate between this compound and 7-hydroxyefavirenz?
A2: No, you cannot rely solely on m/z ratios for differentiation. The parent and daughter ions for 7-hydroxyefavirenz and this compound are the same. Therefore, chromatographic separation is essential for their individual quantification to avoid reporting inaccurate concentrations.
Q3: What are the common analytical techniques used for the separation and quantification of efavirenz and its metabolites?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the analysis of efavirenz and its metabolites.[2][3][4] These techniques offer the necessary selectivity and sensitivity for accurate quantification in biological matrices.
Q4: Are there any known stability issues with efavirenz metabolites that we should be aware of during sample handling and storage?
A4: Yes, stability is a critical factor. While efavirenz and this compound are generally stable, 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz have shown instability under certain conditions. Specifically, significant degradation of 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz has been observed at room temperature over 24 hours, at -20°C for 90 days, and upon heating at 60°C for one hour. It is crucial to minimize sample exposure to these conditions to ensure accurate quantification.
Troubleshooting Guide: Resolving Co-elution of this compound
This guide addresses the common issue of co-elution of this compound with other efavirenz metabolites.
Problem: A single, broad, or asymmetric peak is observed where multiple metabolite peaks are expected.
This indicates co-elution, where two or more compounds are not adequately separated by the chromatographic system.
Initial Assessment Workflow
Caption: A logical workflow for troubleshooting co-elution issues.
Detailed Troubleshooting Steps in a Q&A Format:
Q: My this compound peak is not well-resolved from what I suspect is 7-hydroxyefavirenz. What is the first thing I should check?
A: First, meticulously review your current method parameters against a validated method for efavirenz metabolite separation. Pay close attention to:
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Column: Ensure you are using the specified column chemistry (e.g., C18, phenyl) and dimensions.
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Mobile Phase: Confirm the correct composition of your aqueous and organic phases, including the pH of any buffers and the concentration of any additives like formic acid.
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Gradient Program: Double-check the time points and percentage of organic phase at each step of your gradient.
-
Flow Rate and Temperature: Verify that the flow rate and column temperature are set as required by the method.
Q: I've confirmed my method parameters are correct, but co-elution persists. What mobile phase modifications can I try?
A: Optimizing the mobile phase is a powerful tool for improving resolution. Consider the following adjustments:
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Organic Solvent Ratio: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve the separation between closely eluting peaks.
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pH of the Aqueous Phase: The ionization state of the metabolites can be altered by changing the pH of the mobile phase. Experiment with slight adjustments to the pH of your aqueous buffer (e.g., ± 0.2-0.5 pH units) to see if it impacts selectivity.
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Mobile Phase Additives: The addition of a small percentage of an alternative solvent or additive can sometimes improve peak shape and resolution.
Q: Mobile phase optimization didn't fully resolve the peaks. Should I consider a different column?
A: Yes, if mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step. Different column chemistries provide different selectivities. If you are using a standard C18 column, consider trying:
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Phenyl Column: The pi-pi interactions offered by a phenyl column can provide different selectivity for aromatic compounds like efavirenz and its metabolites.
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Cyano Column: A cyano column offers different polarity and can be a good alternative for separating these compounds.
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Superficially Porous Particles (SPP) or Sub-2-micron Particles: Columns packed with these materials offer higher efficiency, leading to sharper peaks and potentially better resolution of closely eluting compounds.
Q: Can I improve separation by modifying my gradient elution program?
A: Absolutely. Adjusting the gradient can have a significant impact on resolution.
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Shallow Gradient: A shallower gradient (i.e., a slower increase in the percentage of the organic solvent) over the elution window of the metabolites of interest can increase the separation between them.
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Isocratic Hold: Introducing a brief isocratic hold at a specific mobile phase composition just before the metabolites elute can also improve resolution.
Quantitative Data Summary
The following tables provide examples of chromatographic conditions and retention times for efavirenz and its metabolites from published methods. These can serve as a starting point for method development and troubleshooting.
Table 1: Example HPLC-UV Method Parameters and Retention Times
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 70% B (isocratic) | 60% B to 80% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 247 nm | UV at 250 nm |
| Retention Time (Efavirenz) | ~5.7 min | ~13.2 min |
| Retention Time (8-OH-Efavirenz) | Not Reported | ~9.2 min |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 100 x 2 mm, 3 µm | Waters X-Terra Shield, RP18, 50 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Phosphate Buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50% B (isocratic) | Gradient Elution |
| Flow Rate | 0.15 mL/min | 1.5 mL/min |
| Ionization Mode | Negative ESI | Not Specified |
| Retention Time (Efavirenz) | Not Specified | ~5.9 min |
| Retention Time (7-OH-Efavirenz) | Chromatographically separated | Not Reported |
| Retention Time (8-OH-Efavirenz) | Chromatographically separated | Not Reported |
| Retention Time (8,14-diOH-Efavirenz) | Chromatographically separated | Not Reported |
Experimental Protocols
Below are detailed methodologies for sample preparation and chromatographic analysis adapted from published literature.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of efavirenz and its metabolites from plasma samples.
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To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
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Vortex the mixture vigorously for 1 minute to precipitate the proteins.
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Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried residue in 100 µL of the initial mobile phase.
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Vortex for 30 seconds and transfer to an autosampler vial for injection.
Protocol 2: HPLC-UV Method for Separation of Efavirenz and this compound
This protocol provides a starting point for the separation of the parent drug and its major metabolite.
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 70:30 (v/v) ratio.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 247 nm.
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Injection Volume: 20 µL.
Visualizations
Efavirenz Metabolic Pathway
Caption: Major metabolic pathways of efavirenz.
References
- 1. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Hydroxyefavirenz Quantification in Hemolyzed Plasma Samples
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the impact of plasma sample hemolysis on the quantification of 8-Hydroxyefavirenz.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how can it affect my this compound quantification?
A1: Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents into the plasma.[1][2] This can significantly impact the quantification of this compound in several ways:
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Matrix Effects: The release of substances like hemoglobin, phospholipids, and enzymes from red blood cells can interfere with the ionization of this compound and its internal standard in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate results.[2][3]
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Analyte Stability: Enzymes released during hemolysis can potentially degrade this compound, leading to lower measured concentrations.[4] Some phenolic compounds are known to be unstable in hemolyzed matrix.
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Extraction Recovery: The presence of additional components from hemolyzed cells can alter the efficiency of the extraction method, potentially reducing the recovery of this compound.
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Binding Affinity: If this compound has a high affinity for red blood cells, hemolysis can artificially increase its concentration in the plasma sample, leading to an overestimation of the true plasma concentration.
Q2: How can I visually identify a hemolyzed plasma sample?
A2: Normal plasma is typically a light-yellow color. Hemolyzed samples will have a pink to red tinge due to the presence of hemoglobin. The degree of redness often correlates with the severity of hemolysis. For a more objective measure, some clinical chemistry analyzers can provide a hemolysis index.
Q3: My this compound results from a known hemolyzed sample are unexpectedly low. What could be the cause?
A3: Several factors related to hemolysis could lead to lower than expected this compound concentrations:
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Ion Suppression: This is a common matrix effect where components from the hemolyzed cells co-elute with this compound and interfere with its ionization in the mass spectrometer, reducing the signal intensity.
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Reduced Extraction Recovery: The sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may be less efficient in the presence of hemolyzed matrix components, leading to a loss of analyte before analysis. A change in the pH of the extraction conditions has been shown to significantly alter analyte recovery in hemolyzed samples.
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Analyte Instability: As mentioned, enzymes released from red blood cells could be degrading the this compound in the sample.
Q4: What are the regulatory expectations regarding the assessment of hemolysis during bioanalytical method validation?
A4: Regulatory bodies recommend that the impact of sample hemolysis be evaluated during bioanalytical method validation as part of the overall matrix effect assessment. This typically involves testing quality control (QC) samples prepared in a hemolyzed matrix to ensure that the method provides accurate and precise results. The ICH M10 guideline, for instance, includes requirements for assessing selectivity and matrix effects in hemolyzed matrices.
Troubleshooting Guide
Issue: Inconsistent or unexpected results for this compound in samples with suspected hemolysis.
| Potential Cause | Troubleshooting Steps |
| Matrix Effect (Ion Suppression/Enhancement) | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is highly recommended as it will likely experience similar matrix effects as the analyte, thereby compensating for variations in signal intensity. 2. Modify Chromatographic Conditions: Adjust the liquid chromatography method to separate the interfering components from the this compound peak. 3. Improve Sample Cleanup: Switch from a simple protein precipitation to a more rigorous extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. 4. Sample Dilution: In cases of marginal hemolysis effect, diluting the hemolyzed sample with control plasma may mitigate the issue. |
| Poor Analyte Recovery | 1. Optimize Extraction pH: Experiment with adjusting the pH of the extraction solvent, as this can significantly improve recovery in hemolyzed samples. 2. Evaluate Different Extraction Techniques: If using protein precipitation, consider switching to LLE or SPE, which may be less affected by the hemolyzed matrix. |
| Analyte Instability | 1. Adjust Sample pH: Modifying the pH of the sample may inactivate enzymes released during hemolysis. 2. Add Inhibitors: Consider adding enzyme inhibitors or antioxidants to the sample to prevent the degradation of this compound. 3. Minimize Freeze-Thaw Cycles: Subjecting spiked hemolyzed samples to a single freeze-thaw cycle before processing is a common practice in validation. |
Quantitative Data Summary
The following table provides an illustrative example of how hemolysis can impact the recovery of this compound during a protein precipitation extraction. These are hypothetical values based on documented effects in bioanalysis.
| Sample Type | Extraction Method | Mean Peak Area | % Recovery (Illustrative) |
| Control Plasma QC | Methanol Precipitation | 1,200,000 | 95% |
| Hemolyzed Plasma QC (2% Blood) | Methanol Precipitation | 350,000 | 28% |
| Hemolyzed Plasma QC (2% Blood) | Methanol + Acid Precipitation | 1,150,000 | 91% |
This table illustrates a scenario where a standard protein precipitation method shows significantly decreased recovery in hemolyzed plasma, which is then rectified by modifying the pH of the precipitation solution.
Experimental Protocols
Protocol: Assessment of Hemolysis Effect on this compound Quantification using LC-MS/MS
1. Preparation of Hemolyzed Plasma:
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Collect whole blood with an appropriate anticoagulant (e.g., EDTA).
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Prepare hemolyzed plasma by adding a small percentage of whole blood (typically 2% v/v) to control plasma from at least three different sources.
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A portion of the whole blood can be frozen and thawed to ensure complete lysis of red blood cells before spiking into the control plasma, representing a "worst-case scenario".
2. Sample Preparation:
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Spike the control plasma and the prepared hemolyzed plasma with this compound at low and high QC concentration levels.
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Subject the spiked samples to a single freeze-thaw cycle.
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Extract this compound from all samples using the established bioanalytical method (e.g., protein precipitation, LLE, or SPE).
3. LC-MS/MS Analysis:
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Analyze the extracted samples using the validated LC-MS/MS method for this compound.
4. Data Evaluation and Acceptance Criteria:
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Quantify the this compound concentrations in the hemolyzed QC samples against a calibration curve prepared in control (non-hemolyzed) plasma.
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Acceptance Criteria: The mean concentration of the hemolyzed QCs should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%. At least two-thirds of the hemolyzed QC samples should meet these criteria.
Visualizations
Caption: Logical pathway of how hemolysis impacts bioanalysis.
Caption: Troubleshooting workflow for hemolyzed samples.
References
selecting an appropriate internal standard for 8-Hydroxyefavirenz analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 8-hydroxyefavirenz, the major metabolite of the antiretroviral drug efavirenz.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard (IS) for the quantitative analysis of this compound by LC-MS?
For LC-MS based bioanalysis, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[1] Therefore, (Rac)-8-Hydroxyefavirenz-d4 is the recommended internal standard. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects, which leads to more accurate and precise quantification.[1]
While SIL internal standards are preferred, structural analogs have also been used. One study detailing the simultaneous determination of efavirenz and its hydroxy metabolites utilized ritonavir as the internal standard.[2] Another study used nevirapine when analyzing efavirenz and its primary metabolites.[3] However, structural analogs may exhibit different ionization efficiencies and chromatographic behavior compared to the analyte, potentially compromising assay accuracy.
Q2: Why is a stable isotope-labeled internal standard like this compound-d4 preferred over a structural analog?
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
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Similar Physicochemical Properties: They share very similar extraction recovery, and chromatographic retention time with the analyte.
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Correction for Matrix Effects: They experience the same degree of ionization suppression or enhancement as the analyte in the mass spectrometer's ion source.
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Improved Accuracy and Precision: By effectively mimicking the analyte's behavior throughout the analytical process, SIL-IS can correct for variations in sample preparation and instrument response, leading to more reliable results.
Q3: Can I use a deuterated efavirenz internal standard for this compound analysis?
While deuterated efavirenz (e.g., Efavirenz-d4) is an excellent internal standard for efavirenz, it is not the optimal choice for this compound.[4] The addition of a hydroxyl group significantly changes the polarity and potentially the ionization efficiency of the molecule. An ideal internal standard should closely match the analyte's properties. Therefore, this compound-d4 would be the more appropriate choice to ensure the most accurate and precise results for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Response | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). | Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and vortex thoroughly at each step. |
| Instability of the internal standard in the sample matrix or processing solvent. | Perform stability studies of the internal standard under the conditions used for sample storage and preparation. | |
| Instrument-related issues (e.g., inconsistent injection volume, fluctuating spray in the MS source). | Perform system suitability tests before each analytical run. Check for leaks and ensure the autosampler and MS source are functioning correctly. | |
| Poor Peak Shape for this compound and/or Internal Standard | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For reversed-phase chromatography, ensure the pH is appropriate for the analyte's pKa. Adjust the organic-to-aqueous ratio. |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it. | |
| Sample solvent is too strong compared to the mobile phase. | Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| Significant Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous components from the biological matrix (e.g., plasma, urine). | Improve sample clean-up by using a more selective extraction method like solid-phase extraction (SPE) instead of simple protein precipitation. |
| The chosen internal standard does not adequately compensate for the matrix effect. | Use a stable isotope-labeled internal standard (this compound-d4) that co-elutes with the analyte. | |
| Inefficient chromatographic separation. | Optimize the chromatographic method to separate the analyte and internal standard from interfering matrix components. This may involve trying different columns or mobile phase gradients. | |
| Low Recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the extraction procedure. For liquid-liquid extraction, test different organic solvents and pH conditions. For SPE, evaluate different sorbents and elution solvents. |
| Adsorption of the analyte to plasticware. | Use low-binding tubes and pipette tips. |
Quantitative Data Summary
The following table summarizes validation data from a study that quantified this compound using an appropriate analytical method. This data can be used as a benchmark for researchers developing their own assays.
| Internal Standard | Analyte | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Ritonavir | This compound | 5 - 500 | 90 - 111 | < 10.7 | 5 | |
| Not Specified | This compound | 100 - 50,000 | Within EMA Guidelines | Within EMA Guidelines | 100 |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol is a representative example based on published methods for the simultaneous analysis of efavirenz and its metabolites.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., ritonavir in methanol).
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Add 50 µL of 0.1 M sodium carbonate and vortex briefly.
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Add 1 mL of ethyl acetate and vortex for 2 minutes.
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Centrifuge at 10,000 x g for 5 minutes.
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Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
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HPLC System: Agilent 1200 series or equivalent
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Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
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Mobile Phase: Acetonitrile : 20 mM Ammonium Acetate (90:10, v/v)
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Flow Rate: 0.2 mL/min (isocratic)
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Column Temperature: 40°C
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Injection Volume: 10 µL
3. Mass Spectrometry Conditions
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Mass Spectrometer: API 3000 LC-MS/MS system or equivalent
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Scan Type: Multiple Reaction Monitoring (MRM)
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MRM Transitions:
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This compound: m/z 330 → 258
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Ritonavir (IS): m/z 721 → 296
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Mandatory Visualizations
Metabolic Pathway of Efavirenz to this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
optimizing ionization efficiency for 8-Hydroxyefavirenz in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 8-Hydroxyefavirenz using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in MS/MS analysis?
A1: this compound can be ionized in both positive and negative electrospray ionization (ESI) modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed as the precursor ion. In positive ion mode, the protonated molecule [M+H]⁺ is the precursor. The choice of polarity can depend on the specific liquid chromatography (LC) conditions and the desired sensitivity.
Commonly reported multiple reaction monitoring (MRM) transitions are summarized below.
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Negative | 330 | 258 | [1][2] |
| Positive | 332 | Varies | [3] |
Note: The optimal collision energy for fragmentation will need to be determined empirically on your specific mass spectrometer but has been reported around -25 eV in some studies.[1]
Q2: What is a common fragmentation pathway for this compound?
A2: A major fragmentation pathway for this compound in negative ion mode involves the loss of a carbon dioxide molecule, leading to a significant product ion.[1]
Caption: Fragmentation of this compound in negative ion mode.
Q3: Are there stability concerns for this compound during sample handling and storage?
A3: While some other efavirenz metabolites, like 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz, have shown instability under certain conditions (e.g., at room temperature for 24 hours or during heat treatment), this compound has been reported to be stable under common laboratory conditions for sample pre-treatment and storage. However, it is always best practice to minimize sample exposure to elevated temperatures and process them in a timely manner.
Troubleshooting Guide
Problem 1: Low or No Signal for this compound
If you are experiencing a weak or absent signal for your this compound analyte, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low this compound signal.
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Verify MS Parameters: Ensure you are using the correct precursor and product ion m/z values for this compound. The ionization source parameters, such as gas flows, desolvation temperature, and capillary voltage, should be optimized for the specific analyte and flow rate. A systematic optimization can significantly enhance signal intensity.
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Check LC Conditions: The mobile phase composition, particularly the pH and organic solvent content, can greatly influence the ionization efficiency of this compound. Using volatile buffers like ammonium formate or ammonium acetate can improve spray stability.
-
Evaluate Sample Preparation: Inefficient extraction can lead to low recovery of the analyte. Additionally, co-eluting matrix components can cause ion suppression, which significantly reduces the analyte signal. Consider if your sample cleanup is adequate.
Problem 2: Poor Peak Shape or Shifting Retention Time
-
Assess Column Health: Poor peak shape can be an indicator of a degraded or contaminated column. Ensure your sample preparation is sufficient to remove particulates and strongly binding matrix components.
-
Mobile Phase Issues: Inconsistent mobile phase preparation or degradation can lead to shifting retention times. Always use fresh, high-purity solvents.
-
Carryover: this compound has been noted to have potential for carryover in the LC system. An aggressive needle wash or a blank injection after a high concentration sample may be necessary.
Problem 3: High Signal Variability or Poor Reproducibility
-
Matrix Effects: This is a primary cause of poor reproducibility in quantitative bioanalysis. Endogenous components in biological samples like plasma can co-elute with this compound and either suppress or enhance its ionization. The magnitude of this effect can vary between different sample lots.
-
Mitigation Strategy: To address matrix effects, consider more rigorous sample cleanup procedures like solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for these variations. Preparing calibration standards in a representative blank matrix (matrix-matched calibration) is another effective strategy.
-
-
Sample Preparation Inconsistency: Ensure that your sample preparation protocol, whether liquid-liquid extraction or protein precipitation, is performed consistently across all samples.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a rapid method for sample cleanup, suitable for many applications.
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300-400 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for injection or further processing (e.g., evaporation and reconstitution).
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation.
-
To 200 µL of plasma sample, add the internal standard.
-
Add a buffering agent to adjust the pH as needed (e.g., 0.1M sodium carbonate to basify).
-
Add 1-3 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl-t-butyl ether).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS System Parameters (Example)
The following table provides a starting point for method development. Parameters should be optimized on your specific instrument.
| Parameter | Example Setting |
| LC Column | C18 (e.g., 2.7 µm, 4.6 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 500 µL/min |
| Gradient | Isocratic or gradient elution depending on other analytes |
| Ion Source | Electrospray Ionization (ESI) |
| Ionization Mode | Negative or Positive |
| Source Temp. | 300-550 °C |
| Capillary Voltage | 3.2 kV |
| Nebulizer Gas | 40-50 psi |
| Heater Gas | 30-50 psi |
This information is intended for guidance and educational purposes. All experimental procedures should be validated for their intended use.
References
- 1. researchgate.net [researchgate.net]
- 2. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for 8-Hydroxyefavirenz Analysis Following FDA Guidelines
This guide provides a detailed comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 8-Hydroxyefavirenz, the major metabolite of the antiretroviral drug Efavirenz. The validation parameters are presented in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1] This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a suitable bioanalytical method.
Core Principles of Bioanalytical Method Validation
The foundation of a reliable bioanalytical method is a comprehensive validation process that ensures the method is fit for its intended purpose.[1] The FDA's guidelines, along with the internationally harmonized ICH M10 guidance, outline the essential parameters that must be rigorously evaluated to ensure data quality for regulatory submissions.[1][2]
Comparison of Validated LC-MS/MS Methods
Below is a summary of validation parameters from two distinct LC-MS/MS methods for the quantification of this compound in human plasma.
Table 1: Summary of LC-MS/MS Method Validation Parameters for this compound
| Validation Parameter | Method 1: Kim et al. (2011) | Method 2: Schipke et al. (2024) | FDA Acceptance Criteria |
| Linearity Range | 5 - 2000 ng/mL | 100 - 50,000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] | 100 ng/mL | Analyte response should be at least 5 times the blank response. Accuracy within ±20% of nominal value and precision ≤20%. |
| Accuracy (% Bias) | 90 - 111% | Within ±15% of nominal values | Within ±15% of the nominal value (except at LLOQ, where it is ±20%). |
| Precision (% CV) | < 10.7% | Within 15% | ≤15% (except at LLOQ, where it is ≤20%). |
| Matrix Effect | Not explicitly reported | Evaluated and met acceptance criteria | Accuracy within ±15% and precision ≤15% for each matrix source. |
| Recovery | Not explicitly reported | Not explicitly reported | Consistent and reproducible, but no specific acceptance criteria. |
| Stability | Evaluated (details not provided) | Evaluated and met acceptance criteria | Analyte stability should be demonstrated under expected sample handling and storage conditions. |
Experimental Protocols
Method 1: Kim et al. (2011) - Rapid and Simultaneous Determination
This method focuses on a rapid analysis time suitable for high-throughput pharmacokinetic studies.
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (Ritonavir).
-
Incubate with β-glucuronidase (500 U) to deconjugate glucuronidated metabolites.
-
Perform a liquid-liquid extraction with ethyl acetate in the presence of 0.1 M sodium carbonate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: Isocratic elution with acetonitrile:20 mM ammonium acetate (90:10, v/v)
-
Flow Rate: 0.2 mL/min
-
Run Time: Approximately 2 minutes
Mass Spectrometry Conditions:
-
Instrument: API 3000 LC-MS/MS system
-
Ionization Mode: Electrospray Ionization (ESI), mode not specified in detail.
-
Monitored Transitions (MRM):
-
This compound: m/z 330 → 258
-
Efavirenz: m/z 314 → 244
-
Ritonavir (IS): m/z 721 → 296
-
Method 2: Schipke et al. (2024) - High-Resolution Method
This method utilizes a high-resolution mass spectrometer for enhanced selectivity, particularly in complex pediatric matrices.
Sample Preparation:
-
Perform protein precipitation on 100 µL of plasma.
-
An aliquot of the supernatant is used for the quantification of this compound.
-
A second aliquot is hydrolyzed with β-glucuronidase/arylsulfatase for the analysis of phase II metabolites.
Chromatographic Conditions:
-
Instrument: Dionex Ultimate 3000RS LC-system
-
Column: Details not specified.
-
Mobile Phase: Details not specified.
Mass Spectrometry Conditions:
-
Instrument: Q Exactive Orbitrap mass spectrometer
-
Ionization Mode: Details not specified.
-
Detection: High-resolution mass spectrometry.
Alternative Analytical Approaches
While LC-MS/MS is the gold standard for the quantification of this compound due to its high sensitivity and selectivity, other methods can be considered for therapeutic drug monitoring, especially in resource-limited settings. These include:
-
Dried Blood Spots (DBS): This technique simplifies sample collection, storage, and transport. It requires smaller blood volumes, making it ideal for pediatric and remote patient monitoring. The analytical method would still typically involve LC-MS/MS for quantification.
-
Saliva and Urine Analysis: These non-invasive matrices can be used for monitoring drug levels. Saliva concentrations may reflect the unbound, pharmacologically active drug fraction. Urine analysis can provide information on drug elimination.
-
Immunoassays: Homogeneous enzyme immunoassays can be developed for a more rapid, high-throughput screening of Efavirenz and its metabolites, though they may have lower specificity compared to LC-MS/MS.
Method Validation Workflow and Key Parameters
The following diagrams illustrate the typical workflow for LC-MS/MS method validation and the logical relationship between the core validation parameters as mandated by the FDA.
Caption: LC-MS/MS Method Validation Workflow.
Caption: FDA Bioanalytical Method Validation Parameters.
References
comparative neurotoxicity of efavirenz versus 8-Hydroxyefavirenz
A detailed guide for researchers and drug development professionals on the contrasting neurotoxic profiles of the antiretroviral drug efavirenz and its primary metabolite, 8-hydroxyefavirenz.
This guide provides a comprehensive comparison of the neurotoxic effects of efavirenz (EFV), a widely used non-nucleoside reverse transcriptase inhibitor, and its major metabolite, this compound (8-OH-EFV). Emerging evidence indicates that 8-OH-EFV exhibits significantly greater neurotoxicity than its parent compound, a critical consideration for the development of safer antiretroviral therapies and for understanding the neurological side effects observed in patients. This guide synthesizes key experimental findings, presents quantitative data in a clear, comparative format, and details the methodologies employed in these pivotal studies.
Quantitative Comparison of Neurotoxic Effects
The following tables summarize the key quantitative findings from in vitro studies, highlighting the more potent neurotoxicity of 8-OH-EFV compared to EFV.
| Compound | Concentration | Effect | Cell Type | Source |
| Efavirenz (EFV) | 100 nM | Damage to dendritic spines | Primary neurons | [1][2] |
| 20 µM | Dendritic simplification | Primary rat cortical neurons | [3] | |
| 50 µM | Reduced cell viability | Primary rat cortical neurons | [3] | |
| This compound (8-OH-EFV) | 10 nM | Considerable dendritic damage | Primary neurons | [1] |
| 100 nM | Frank cell death | Primary neurons |
Table 1: Comparative concentrations of EFV and 8-OH-EFV inducing neuronal damage.
| Parameter | Efavirenz (EFV) | This compound (8-OH-EFV) | Key Finding | Source |
| Relative Toxicity | Less potent | At least an order of magnitude more toxic than EFV | 8-OH-EFV is approximately 10-fold more toxic than EFV. | |
| Mechanism of Neurotoxicity | Calcium-independent | Mediated by L-type voltage-operated calcium channels (VOCCs) | Distinct mechanisms of action for the parent drug and its metabolite. | |
| Effect on Neuronal Calcium | No significant calcium influx | Evokes calcium flux in neurons | Dysregulation of neuronal calcium homeostasis is a key factor in 8-OH-EFV's toxicity. | |
| Clinical Relevance | Concentrations in CSF are within the neurotoxic range | Concentrations in CSF are within the neurotoxic dose range | Both compounds are present in the central nervous system at levels that can cause neuronal damage. |
Table 2: Mechanistic differences in the neurotoxicity of EFV and 8-OH-EFV.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway implicated in 8-OH-EFV neurotoxicity and a typical experimental workflow for assessing the comparative neurotoxicity of these compounds.
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for comparative neurotoxicity analysis.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for assessing the neurotoxicity of efavirenz and this compound.
Primary Neuronal Cell Culture
-
Cell Source: Primary cortical neurons are typically harvested from embryonic day 18 (E18) Sprague-Dawley rat fetuses.
-
Culture Preparation: Cortices are dissected, dissociated using trypsin and DNase, and plated on poly-L-lysine-coated plates or glass coverslips.
-
Culture Medium: Neurons are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed on mature neurons, around 14-21 days in vitro (DIV).
Drug Treatment
-
Compound Preparation: Efavirenz and this compound are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Treatment Application: The stock solutions are diluted in the culture medium to the desired final concentrations (e.g., ranging from 1 nM to 100 µM). The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Exposure Duration: Neurons are exposed to the compounds for a specified period, typically ranging from 24 to 72 hours, depending on the endpoint being measured.
Assessment of Neuronal Viability
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the amount of LDH released into the culture medium from damaged cells with compromised plasma membranes. The level of LDH activity is an indicator of cytotoxicity.
Analysis of Dendritic Spine Morphology
-
Immunocytochemistry: Neurons are fixed and stained with antibodies against dendritic markers such as microtubule-associated protein 2 (MAP2) or fluorescent dyes to visualize neuronal morphology.
-
Imaging: High-resolution images of dendrites are captured using confocal microscopy.
-
Quantification: Dendritic spine density and morphology are quantified using specialized imaging software. The number of spines per unit length of the dendrite is a key parameter.
Calcium Imaging
-
Calcium Indicators: Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Live-Cell Imaging: The fluorescence intensity of the loaded cells is monitored over time using a fluorescence microscope.
-
Stimulation: Changes in intracellular calcium concentrations are measured at baseline and after the application of 8-OH-EFV. The involvement of specific channels can be investigated by using channel blockers (e.g., nifedipine for L-type VOCCs) prior to 8-OH-EFV application.
Discussion and Conclusion
The experimental evidence strongly indicates that this compound is a potent neurotoxin, significantly more so than its parent drug, efavirenz. The distinct mechanisms underlying their neurotoxic effects, with 8-OH-EFV's actions being mediated by calcium influx through L-type VOCCs, provide a crucial understanding of the potential for central nervous system side effects associated with efavirenz therapy. These findings underscore the importance of considering the metabolic profile of drugs in development, as metabolites can exhibit greater toxicity than the parent compound. For researchers and drug development professionals, these insights should guide the design of safer antiretroviral drugs with reduced potential for neurotoxicity. Future research should continue to explore the downstream effects of 8-OH-EFV-induced calcium dysregulation and investigate potential neuroprotective strategies.
References
- 1. Dendritic Spine Injury Induced by the 8-Hydroxy Metabolite of Efavirenz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendritic spine injury induced by the 8-hydroxy metabolite of Efavirenz - pdf attached [natap.org]
- 3. In vitro and Ex vivo Neurotoxic Effects of Efavirenz are Greater than Those of Other Common Antiretrovirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Efavirenz Immunoassay: A Comparative Analysis of Cross-Reactivity with 8-Hydroxyefavirenz
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the major metabolite of efavirenz, 8-Hydroxyefavirenz, in commercially available immunoassays. Understanding the specificity of these assays is critical for accurate therapeutic drug monitoring and pharmacokinetic studies. This document summarizes available performance data, details the experimental protocols for assessing cross-reactivity, and provides visual representations of the scientific principles and workflows involved.
Performance Data: Cross-Reactivity of this compound
The cross-reactivity of an immunoassay with a metabolite is a key performance characteristic that indicates the assay's specificity for the parent drug. A low cross-reactivity percentage is desirable to ensure that the measured concentration accurately reflects the level of the active drug, efavirenz, and is not falsely elevated by the presence of its metabolites.
Currently, quantitative data on the cross-reactivity of this compound is publicly available for the ARK™ Efavirenz Assay.
| Immunoassay Kit | Manufacturer | This compound Cross-Reactivity (%) | Reference |
| ARK™ Efavirenz Assay | ARK Diagnostics, Inc. | 0.2 | [1] |
Note: The cross-reactivity of this compound in the ARK™ Efavirenz Assay was determined by testing a 10.0 µg/mL concentration of the metabolite in the presence of 2.0 µg/mL of efavirenz in human serum. The manufacturer states that this level of cross-reactivity is not clinically significant.[1]
Experimental Protocols
The determination of cross-reactivity in a competitive immunoassay is a fundamental experiment to validate the specificity of the assay. The following protocol outlines the general steps involved in assessing the cross-reactivity of this compound in an efavirenz immunoassay. This protocol is based on established principles of competitive enzyme-linked immunosorbent assay (ELISA).
Principle of Competitive Immunoassay
In a competitive immunoassay for efavirenz, a known amount of enzyme-labeled efavirenz competes with the efavirenz present in a sample for a limited number of binding sites on an anti-efavirenz antibody. The amount of enzyme activity is inversely proportional to the concentration of efavirenz in the sample.
Principle of a competitive immunoassay for efavirenz detection.
Cross-Reactivity Assessment Workflow
The workflow for determining the cross-reactivity of this compound involves generating standard curves for both efavirenz and this compound and then comparing their IC50 values.
References
head-to-head comparison of 8-Hydroxyefavirenz and 7-Hydroxyefavirenz activity
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component in antiretroviral therapy. Its metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, results in the formation of several hydroxylated metabolites. The two primary metabolites are 8-hydroxyefavirenz and 7-hydroxyefavirenz. While both are considered minor contributors to the direct anti-HIV efficacy of the parent drug, emerging research has highlighted their distinct biological activities, which are of significant interest in drug development and clinical pharmacology. This guide provides a comprehensive head-to-head comparison of the known activities of this compound and 7-hydroxyefavirenz, supported by experimental data.
Metabolic Pathway of Efavirenz
Efavirenz is predominantly metabolized in the liver. The major metabolic pathway is the hydroxylation at the 8-position to form this compound, a reaction primarily catalyzed by the CYP2B6 enzyme. A minor pathway involves hydroxylation at the 7-position, yielding 7-hydroxyefavirenz, which is mainly catalyzed by CYP2A6.[1]
References
A Comparative Guide to Inter-Laboratory Validation of 8-Hydroxyefavirenz Quantification Methods
This guide provides a comparative overview of analytical methods for the quantification of 8-hydroxyefavirenz, the primary metabolite of the antiretroviral drug efavirenz. The performance of various validated methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), is compared to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific needs.
Quantitative Performance Data
The following table summarizes the performance characteristics of different analytical methods for the quantification of this compound as reported in various validation studies.
| Method | Matrix | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Human Plasma | 5 - 2000 ng/mL | 5 ng/mL | Not explicitly stated | Intra-day & Inter-day < 15% | [1] |
| LC-MS/MS | Plasma, Brain, PBS | 1.9 - 500 ng/mL | 1.9 ng/mL | 93.7 - 99.5 | 1.5 - 5.6 | [2] |
| LC-MS/MS | Dried Blood Spots | 25 - 5000 ng/mL | 25 ng/mL | 100.3 - 104.2 | 6.7 - 8.7 | [3] |
| HPLC-UV | Incubation Medium | Not specified | Not specified | Not specified | Not specified | [4] |
| RP-HPLC | Human Plasma | 0.43 – 8.60 µg/ml | 0.43 µg/ml | 98 - 102 | < 2 | [5] |
| HPLC-UV | Capsules | Not specified | Not specified | Not specified | Not specified |
Note: Some studies focus on the parent drug efavirenz but their methodologies are often applicable to its metabolites.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical assays. Below are representative protocols for the quantification of this compound using LC-MS/MS and HPLC-UV.
1. LC-MS/MS Method for this compound in Human Plasma
This protocol is a composite based on common practices described in the literature.
-
Sample Preparation:
-
Plasma samples (e.g., 0.2 mL) are treated with a β-glucuronidase solution to hydrolyze the glucuronide conjugate of this compound.
-
An internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound) is added.
-
The sample is alkalinized, and a liquid-liquid extraction is performed using an organic solvent like ethyl acetate.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is common.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the specific compound and its fragmentation characteristics.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring the transition of the precursor ion to a specific product ion for both the analyte and the internal standard.
-
2. HPLC-UV Method for this compound
This protocol is based on methodologies described for efavirenz and its metabolites.
-
Sample Preparation:
-
For plasma samples, a protein precipitation step with a solvent like acetonitrile or methanol is often performed, followed by centrifugation to remove precipitated proteins.
-
The supernatant is then either directly injected or subjected to further clean-up using solid-phase extraction (SPE) if higher sensitivity is required.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is standard.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.
-
Detection: A UV detector is set to a wavelength where this compound exhibits maximum absorbance, typically around 245-250 nm.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of this compound using an LC-MS/MS-based method.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
A Comparative Analysis of 8-Hydroxyefavirenz Levels Across Diverse Patient Populations
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic variability of 8-hydroxyefavirenz, the primary metabolite of the antiretroviral drug efavirenz. This guide synthesizes experimental data on its plasma concentrations in various patient populations, details the methodologies for its quantification, and visualizes key metabolic and experimental pathways.
Efavirenz (EFV) is a cornerstone of antiretroviral therapy, but its clinical efficacy and toxicity are significantly influenced by its metabolism to this compound (8-OH-EFV).[1][2][3] This conversion is primarily catalyzed by the highly polymorphic cytochrome P450 enzyme, CYP2B6.[1][4] Genetic variations in the CYP2B6 gene, along with demographic and clinical factors, lead to substantial inter-individual and inter-ethnic variability in both efavirenz and this compound plasma concentrations. Understanding these variations is critical for optimizing efavirenz therapy, minimizing adverse effects, and informing dose adjustments in specific patient populations.
Comparative Plasma Levels of this compound
The plasma concentration of this compound can differ significantly across various patient populations. These differences are often attributed to genetic factors, physiological changes, and co-administered medications.
| Patient Population | Key Findings Regarding this compound Levels | Influencing Factors |
| Different Ethnicities | Ethnic differences in the frequency of CYP2B6 polymorphisms lead to varied this compound levels. For instance, the CYP2B6 516G>T polymorphism, associated with reduced enzyme activity, is more common in individuals of African and Asian descent, which can result in altered metabolite concentrations. | CYP2B6 genotype, other genetic variations. |
| Pregnant Women | Pregnancy can induce metabolic enzymes, potentially increasing the clearance of efavirenz and altering this compound concentrations. However, studies have shown that standard efavirenz dosing during the third trimester generally provides exposures similar to postpartum and non-pregnant adults. | Physiological changes during pregnancy, hormonal induction of CYP enzymes. |
| Children | The metabolism of efavirenz in children is different from adults, and age and body weight are significant predictors of its clearance. A maturation model suggests that oral clearance of efavirenz increases with age, reaching mature levels by approximately 9 months. | Age, body weight, developmental changes in enzyme activity. |
| Patients with Tuberculosis Co-infection | Co-administration of rifampicin-containing anti-tuberculosis therapy can have a complex and sometimes paradoxical effect on efavirenz and this compound levels. While rifampicin is a potent inducer of CYP enzymes, some studies have reported reduced efavirenz clearance and increased exposure during concurrent TB treatment, particularly in individuals with specific CYP2B6 genotypes. Isoniazid, another anti-TB drug, can inhibit CYP2A6, a minor pathway for efavirenz metabolism. | Drug-drug interactions with anti-tuberculosis medications (e.g., rifampicin, isoniazid), CYP2B6 genotype. |
| Different CYP2B6 Genotypes | The CYP2B6 genotype is a major determinant of this compound formation. Individuals with genotypes associated with slower metabolism (e.g., CYP2B6 6/6) exhibit markedly decreased formation of this compound. Conversely, extensive metabolizers show higher clearance of the parent drug to the metabolite. | Specific single nucleotide polymorphisms (SNPs) in the CYP2B6 gene, such as 516G>T and 983T>C. |
Experimental Protocols for this compound Quantification
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A. Sample Preparation: Liquid-Liquid Extraction
-
Plasma Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., heparin). Centrifuge the blood to separate the plasma, which is then stored at -80°C until analysis.
-
Extraction: To a known volume of plasma (e.g., 100-200 µL), add an internal standard (e.g., ritonavir or isotopically labeled this compound).
-
Add an extraction solvent, such as ethyl acetate, in the presence of a basic buffer like 0.1M sodium carbonate to facilitate the extraction of the analyte and internal standard from the plasma matrix.
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer containing the analyte and internal standard to a clean tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
B. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Inject the reconstituted sample into an HPLC system equipped with a suitable analytical column (e.g., a C18 column).
-
Use a mobile phase gradient, typically consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), to separate this compound from other plasma components and the internal standard.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored to ensure selectivity and sensitivity of detection.
-
Quantification: The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte in blank plasma.
Visualizing Key Pathways
To further elucidate the processes involved in this compound metabolism and analysis, the following diagrams are provided.
Caption: Metabolic pathway of efavirenz to its primary and secondary metabolites.
Caption: Experimental workflow for the quantification of this compound in plasma.
References
- 1. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of CYP2B6 polymorphism on hepatic efavirenz metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Blood-Brain Barrier: A Comparative Analysis of 8-Hydroxyefavirenz Protein Binding in Plasma and Cerebrospinal Fluid
A comprehensive examination of the protein binding characteristics of 8-Hydroxyefavirenz (8-OH-EFV), a major metabolite of the antiretroviral drug efavirenz, reveals subtle yet significant differences between blood plasma and cerebrospinal fluid (CSF). These distinctions in protein binding are critical for understanding its distribution into the central nervous system (CNS) and its potential for neurotoxicity.
This guide provides a detailed comparison of 8-OH-EFV protein binding in these two vital biological matrices, supported by experimental data. It is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics and pharmacodynamics of antiretroviral agents and their metabolites.
Quantitative Comparison of this compound Protein Binding
The extent of drug binding to proteins in plasma and CSF is a key determinant of its pharmacological activity, as only the unbound fraction is free to cross biological membranes and interact with its target sites. The following table summarizes the quantitative data on 8-OH-EFV protein binding in human plasma and CSF.
| Parameter | Plasma | Cerebrospinal Fluid (CSF) | Reference |
| Mean Free Fraction | 6.4% | 7.5% | [1] |
| Calculated Protein Binding | 93.6% | 92.5% | |
| Mean Free Concentration | 87.3 ng/mL (95% CI, 63.8 to 122.5) | 3.7 ng/mL (95% CI, 2.7 to 5.7) | [1] |
| Median Total Concentration | 314.5 ng/mL | 3.37 ng/mL |
Calculated Protein Binding (%) = 100 - (Mean Free Fraction * 100)
The data indicates that while 8-OH-EFV is highly protein-bound in both compartments, there is a slightly higher free fraction in the CSF compared to plasma.[1] This difference, although small, may have implications for the accumulation and retention of the metabolite within the CNS.
Experimental Protocols
The determination of drug-protein binding is a critical step in pharmacokinetic studies. The two most common methods employed for this purpose are Equilibrium Dialysis and Ultrafiltration.
Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for accurately determining the unbound fraction of a drug.[2] The method involves the separation of a protein solution (e.g., plasma) from a protein-free buffer solution by a semi-permeable membrane that allows the passage of small molecules like the drug but retains larger protein molecules.
Protocol:
-
Membrane Preparation: Dialysis membranes with a specific molecular weight cutoff (e.g., 12-14 kDa) are pre-soaked in ultrapure water and then in the dialysis buffer to remove any preservatives and to hydrate the membrane.[3]
-
Sample Preparation: The test compound, 8-OH-EFV, is spiked into human plasma at a known concentration.
-
Dialysis Setup: The plasma sample containing 8-OH-EFV is loaded into one chamber of the dialysis cell, and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is loaded into the other chamber.
-
Equilibration: The dialysis unit is sealed and incubated at a physiological temperature (37°C) on an orbital shaker for a sufficient period (typically 4 to 24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of 8-OH-EFV in each aliquot is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The percentage of protein binding is calculated using the concentrations of the drug in the plasma (total concentration) and buffer (unbound concentration) chambers.
Ultrafiltration
Ultrafiltration is a faster alternative to equilibrium dialysis and is well-suited for high-throughput screening. This method uses centrifugal force to separate the protein-free ultrafiltrate from the protein-containing solution through a semi-permeable membrane.
Protocol:
-
Device Preparation: An ultrafiltration device, consisting of a sample reservoir and a collection tube separated by a semipermeable membrane, is used.
-
Sample Preparation: Plasma or CSF samples are spiked with a known concentration of 8-OH-EFV.
-
Centrifugation: The sample is placed in the upper chamber of the ultrafiltration device and centrifuged at a specified speed and temperature. This forces the protein-free fluid (ultrafiltrate), containing the unbound drug, through the membrane into the collection tube.
-
Sample Analysis: The concentration of 8-OH-EFV in the resulting ultrafiltrate (unbound concentration) and in an aliquot of the original sample (total concentration) is measured by LC-MS/MS.
-
Calculation: The percentage of protein binding is determined by comparing the concentration of the drug in the ultrafiltrate to the total concentration in the initial sample. It is crucial to account for any non-specific binding of the drug to the ultrafiltration device and membrane.
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the workflows for determining drug protein binding using equilibrium dialysis and the metabolic pathway of efavirenz.
References
- 1. Efavirenz and Metabolites in Cerebrospinal Fluid: Relationship with CYP2B6 c.516G→T Genotype and Perturbed Blood-Brain Barrier Due to Tuberculous Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Guide to the Use of Certified Reference Materials for 8-Hydroxyefavirenz Calibration
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 8-Hydroxyefavirenz, the major metabolite of the antiretroviral drug Efavirenz, is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The reliability of these measurements hinges on the quality of the calibration standards used. This guide provides a comparative overview of the use of Certified Reference Materials (CRMs) versus other reference standards for the calibration of analytical methods for this compound, supported by experimental data from published literature.
The Importance of Certified Reference Materials
A Certified Reference Material (CRM) is a standard of the highest metrological quality. It is a homogenous and stable material with one or more specified properties, produced under a quality system compliant with ISO 17034 and accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. In contrast, other reference materials (RMs) or analytical standards may not have this level of certification and traceability.
The use of a CRM for the calibration of this compound offers several distinct advantages:
-
Highest Accuracy and Reliability: The certified value of a CRM provides a highly accurate reference point, minimizing bias in analytical measurements.
-
Traceability: CRMs provide an unbroken chain of comparisons to national or international standards, ensuring the comparability of results across different laboratories and over time.
-
Reduced Uncertainty: The certificate of a CRM provides a statement of measurement uncertainty, which is crucial for establishing the overall uncertainty of an analytical result.
-
Regulatory Compliance: The use of CRMs is often a requirement for methods used in regulated environments, such as clinical trials and pharmaceutical quality control.
Performance Data Comparison
Table 1: Performance Characteristics of Analytical Methods for this compound Quantification
| Parameter | Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) |
| This compound | LC-MS/MS | 5 - 6,000 ng/mL | >0.99 | Not explicitly stated for metabolite | Inter- and intra-day precision evaluated with QC samples | 5 ng/mL |
| This compound | LC-MS/MS | 100 - 50,000 ng/mL | Not explicitly stated | Meets European Medicines Agency guidelines | Meets European Medicines Agency guidelines | 100 ng/mL[1] |
Table 2: Performance Characteristics of Analytical Methods for Efavirenz Quantification (as a proxy for achievable performance with high-quality standards)
| Parameter | Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) |
| Efavirenz | RP-HPLC | 0.43 - 8.6 µg/mL | 0.995 | 98 - 102 | < 2 | 0.43 µg/mL[2] |
| Efavirenz | LC-MS/MS | 1.0 - 2,500 ng/mL | >0.99 | 95.2 - 108 | 3.03 - 9.18 (inter-day) | 1 ng/mL[3] |
| Efavirenz | RP-HPLC | 1 - 300 µg/mL | 0.999 | Not explicitly stated | Not explicitly stated | 0.1 µg/mL[4] |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of this compound in human plasma by LC-MS/MS, based on common methodologies found in the literature. The use of a certified reference material for the preparation of calibration standards is the recommended best practice.
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution: Accurately weigh a known amount of this compound Certified Reference Material and dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent.
-
Calibration Standards: Spike known volumes of the working standard solutions into blank biological matrix (e.g., human plasma) to prepare a series of calibration standards covering the desired concentration range.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix, ideally from a separate weighing of the CRM.
Sample Preparation
-
Protein Precipitation: To a known volume of plasma sample (e.g., 100 µL), add a precipitating agent (e.g., acetonitrile) containing the internal standard. Vortex mix and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): To a plasma sample, add a buffer to adjust the pH and an immiscible organic solvent. Vortex mix and centrifuge to separate the layers. The organic layer containing the analyte is then evaporated and the residue is reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): Load the plasma sample onto an SPE cartridge. Wash the cartridge to remove interferences and then elute the analyte with a suitable solvent. The eluate is then evaporated and the residue is reconstituted.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the best fit for the calibration curve.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for this compound Calibration using a CRM
Caption: Experimental workflow for this compound calibration.
References
- 1. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 8-Hydroxyefavirenz: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 8-Hydroxyefavirenz are critical for ensuring laboratory safety and environmental protection. As the primary metabolite of the antiretroviral drug Efavirenz, this compound may exhibit increased toxicity, necessitating stringent disposal protocols. This document provides a comprehensive, step-by-step approach to its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The SDS for products containing this compound indicates that it is very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Handling Procedures:
-
Avoid generating dust or aerosols.
-
Work in a well-ventilated area, preferably a fume hood.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Regulatory Framework for Disposal
The disposal of this compound falls under the regulations for pharmaceutical and chemical waste. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, its parent compound, Efavirenz, and its inherent ecotoxicity suggest it should be managed as a hazardous chemical waste.
Under RCRA, a waste can be classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). Given the aquatic toxicity of this compound, it is prudent to manage it as a toxic hazardous waste.
Step-by-Step Disposal Protocol
A systematic approach is essential for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Clearly label all containers with "Hazardous Waste: this compound."
-
Segregate this compound waste from other laboratory waste streams, including non-hazardous and radioactive waste.
2. Waste Accumulation and Storage:
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Use compatible, leak-proof containers.
-
Keep containers tightly sealed when not in use.
3. Treatment and Disposal:
-
Never dispose of this compound down the drain or in regular trash.
-
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company. High-temperature incineration ensures the complete destruction of the compound, preventing its release into the environment.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Quantitative Data on Ecotoxicity
| Organism | Test Type | Duration | Value | Reference |
| Lepomis macrochirus (Bluegill sunfish) | LC50 | 96 hours | 0.85 mg/L | [1] |
| Daphnia magna (Water flea) | EC50 | 48 hours | 1.1 mg/L | [1] |
| Selenastrum capricornutum (Green algae) | NOEC | 12 days | 0.026 mg/L | [1] |
LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test organisms. NOEC (No Observed Effect Concentration): The highest concentration of a chemical at which no statistically significant adverse effect is observed.
Experimental Protocols for Degradation (Illustrative)
Specific, validated experimental protocols for the degradation of this compound are not widely published. However, advanced oxidation processes (AOPs) are effective for the degradation of halogenated and aromatic pharmaceutical compounds and can be adapted for laboratory-scale treatment of waste streams, though this should be performed by trained personnel with appropriate safety measures in place.
One such method is the Fenton process , which uses hydrogen peroxide and an iron catalyst to generate highly reactive hydroxyl radicals that can break down organic pollutants.
Disclaimer: This is an illustrative protocol and must be adapted and validated for the specific waste stream.
Materials:
-
This compound waste solution
-
Iron (II) sulfate (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel within a fume hood
Procedure:
-
pH Adjustment: Adjust the pH of the this compound waste solution to approximately 3.0 using sulfuric acid.
-
Catalyst Addition: Add a catalytic amount of iron (II) sulfate to the solution and stir until dissolved.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide to the solution. The reaction is exothermic and may produce gas, so addition should be careful and controlled.
-
Reaction: Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours) with continuous stirring.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH of approximately 7.0 with sodium hydroxide.
-
Analysis: Before disposal, the treated solution should be analyzed to confirm the degradation of this compound.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the ecosystem. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Logistical Information for Handling 8-Hydroxyefavirenz
Personal Protective Equipment (PPE)
Due to the neurotoxic potential of 8-Hydroxyefavirenz, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and ingestion.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving is recommended for handling highly toxic compounds. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects eyes and face from splashes of solutions containing the compound. |
| Lab Coat | A disposable, fluid-impermeable lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling the solid/powder form. | Prevents inhalation of the powdered compound, which can be easily aerosolized. |
Operational Plan: Step-by-Step Guidance for Safe Handling
1. Preparation and Work Area Setup:
-
All work with this compound, especially in its solid form, must be conducted in a designated area within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
The work surface should be covered with absorbent, disposable bench paper.
-
An emergency eyewash station and safety shower must be readily accessible.[2]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
2. Handling the Compound:
-
Solid Form: When handling the powdered form of this compound, wear all prescribed PPE, including respiratory protection. Use "static-free" disposable gloves if available to prevent dispersal of the powder.
-
In Solution: When working with this compound in solution, handle it within the chemical fume hood. Avoid splashes and aerosol generation.
3. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous neurotoxic waste.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, bench paper, pipette tips) must be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this waste down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. The cleaning materials should be disposed of as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.
Quantitative Toxicity Data
The following table summarizes the available in vitro neurotoxicity data for this compound.
| Parameter | Concentration | Observation | Source |
| In Vitro Neuronal Damage | 10 nM | Considerable damage to dendritic spines in primary rat hippocampal neurons. | Not explicitly cited |
| In Vitro Calcium Flux | 1 µM | Minimal effective dose to consistently increase intraneuronal calcium in primary rat hippocampal neurons. | Not explicitly cited |
| In Vitro Neurotoxicity | 3.3 ng/mL | Concentration associated with neuronal damage in vitro. | Not explicitly cited |
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
